Product packaging for 4-Nitrodiazoaminobenzene(Cat. No.:CAS No. 13113-75-2)

4-Nitrodiazoaminobenzene

Cat. No.: B081726
CAS No.: 13113-75-2
M. Wt: 242.23 g/mol
InChI Key: VPLPKIVQGJVXDR-UHFFFAOYSA-N
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Description

4-Nitrodiazoaminobenzene is a significant organic compound and key synthetic intermediate, primarily recognized for its role in the preparation of azo dyes and its utility in chemical research. Its molecular structure, featuring both a nitro group and a diazoamino group attached to a benzene ring, makes it a versatile precursor. A primary application is its use in the synthesis of more complex azo compounds via diazonium coupling reactions or rearrangement processes. These resulting azo dyes are investigated for their spectral properties, potential application in dyeing textiles, and as colorimetric sensors due to the chromophore's sensitivity to environmental changes. Furthermore, this compound serves as a critical reagent in studies focusing on the kinetics and mechanisms of diazo coupling and diazoaminobenzene rearrangement, providing valuable insights into reaction pathways and electronic effects in aromatic systems. Its mechanism of action is rooted in the reactivity of the diazoamino group, which can act as a source of diazonium ions under specific conditions, or undergo rearrangement to form aminobenzene derivatives. This compound is essential for researchers in organic chemistry, materials science, and analytical chemistry, facilitating the development of novel dyes, functional materials, and methodological studies in synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4O2 B081726 4-Nitrodiazoaminobenzene CAS No. 13113-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N4O2/c17-16(18)12-8-6-11(7-9-12)14-15-13-10-4-2-1-3-5-10/h1-9H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLPKIVQGJVXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290588
Record name 4-Nitrodiazoaminobenzene
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13113-75-2
Record name p-Nitrodiazoaminobenzene
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Record name 4-Nitrodiazoaminobenzene
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Record name 4-Nitrodiazoaminobenzene
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Foundational & Exploratory

4-Nitrodiazoaminobenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 4-Nitrodiazoaminobenzene. The information is curated for researchers in chemistry and drug development, with a focus on data presentation and experimental context.

Chemical Structure and Identification

This compound, also known as 1-(4-Nitrophenyl)-3-phenyltriazene, is an aromatic compound belonging to the triazene class. Its chemical structure consists of a phenyl group and a 4-nitrophenyl group linked by a triazene bridge (-N=N-NH-).

Systematic IUPAC Name: N-[(4-nitrophenyl)diazenyl]aniline[1]

Synonyms:

  • 1-(4-Nitrophenyl)-3-phenyltriazene[1]

  • p-Nitrodiazoaminobenzene[1]

Chemical Formula: C₁₂H₁₀N₄O₂

Molecular Weight: 242.24 g/mol [1]

CAS Registry Number: 13113-75-2[1]

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in various experimental setups.

PropertyValueReference
Physical State Solid
Melting Point 137 °C[1]
Boiling Point 397.3 °C at 760 mmHg[1]
Density 1.28 g/cm³[1]
Solubility Limited solubility in water. Soluble in organic solvents such as ethanol, acetone, and chloroform.[2]
pKa (Predicted) 0.43 ± 0.50[1]
LogP (Predicted) 4.30[1]
Vapor Pressure 1.6E-06 mmHg at 25°C[1]

Synthesis and Purification

Synthesis Protocol

The synthesis of this compound is typically achieved through a diazotization-coupling reaction. A general protocol, adapted from the synthesis of analogous azo compounds, is provided below.

Reaction Scheme:

4-Nitroaniline + NaNO₂ + HCl → 4-Nitrobenzenediazonium chloride 4-Nitrobenzenediazonium chloride + Aniline → this compound

Experimental Protocol:

  • Diazotization of 4-Nitroaniline:

    • Dissolve 4-nitroaniline in a mixture of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

    • Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the 4-nitrobenzenediazonium chloride solution.

  • Coupling Reaction:

    • In a separate beaker, dissolve aniline in an appropriate solvent (e.g., ethanol or a buffered aqueous solution).

    • Cool the aniline solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the aniline solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C throughout the addition.

    • A yellow to orange precipitate of this compound will form.

    • Continue stirring for an additional 1-2 hours to ensure the completion of the reaction.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts and acids.

    • Dry the product in a desiccator or under vacuum at a low temperature.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling pNA 4-Nitroaniline Diazonium 4-Nitrobenzenediazonium chloride solution pNA->Diazonium NaNO2 Sodium Nitrite NaNO2->Diazonium HCl Hydrochloric Acid HCl->Diazonium IceBath 0-5 °C IceBath->Diazonium Product This compound (Precipitate) Diazonium->Product Slow Addition Aniline Aniline Solution Aniline->Product IceBath2 0-5 °C IceBath2->Product

Diagram of the synthesis workflow for this compound.
Purification

Recrystallization is a common method for the purification of this compound.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of similar compounds include ethanol, acetone, or mixtures like ethanol/water.

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified compound will form. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The expected spectral characteristics are outlined below.

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the aromatic protons of the phenyl and 4-nitrophenyl rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the triazene linkage. The NH proton of the triazene bridge is also expected to appear as a distinct signal.
¹³C NMR Resonances for the twelve carbon atoms of the aromatic rings. The carbons attached to the nitro group and the nitrogen atoms will show characteristic downfield shifts.
FTIR Characteristic absorption bands for N-H stretching of the triazene group, N=N stretching, C=C stretching of the aromatic rings, and strong symmetric and asymmetric stretching vibrations of the nitro group (NO₂).
UV-Vis Absorption maxima in the UV-visible region are expected due to the extended π-conjugation of the molecule, characteristic of azo compounds. The position of the λmax will be solvent-dependent.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited in the publicly available literature, its structural class, the triazenes, has been a subject of interest in drug development, particularly in oncology.

General Mechanism of Action of Triazene Compounds

Many triazene compounds are known to act as alkylating agents. Their cytotoxic effects are often attributed to their ability to methylate DNA, primarily at the O⁶ position of guanine.[1][3][4][5] This methylation can lead to DNA damage, cell cycle arrest, and ultimately apoptosis in rapidly dividing cells.[3]

Triazene_MoA cluster_dna Cellular Impact Triazene Triazene Compound (e.g., this compound) Metabolism Metabolic Activation (if required) Triazene->Metabolism Reactive_Intermediate Reactive Electrophilic Intermediate (e.g., Diazonium Ion) Metabolism->Reactive_Intermediate DNA Cellular DNA Reactive_Intermediate->DNA Alkylation Alkylated_DNA Alkylated DNA (e.g., O⁶-methylguanine) Reactive_Intermediate->Alkylated_DNA DNA_Damage DNA Damage & Mismatches Alkylated_DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

General mechanism of action for cytotoxic triazene compounds.

It is important to note that the specific biological activity and mechanism of action of this compound have not been experimentally determined and reported. The above represents a potential mechanism based on its structural class.

Potential Research Applications

Given the known activities of related compounds, this compound could be a candidate for investigation in the following areas:

  • Antiproliferative and Cytotoxic Studies: Screening against various cancer cell lines to determine its potential as an anticancer agent.

  • Antimicrobial Assays: Evaluation of its activity against a panel of bacteria and fungi, as both nitroaromatics and azo compounds have shown antimicrobial properties.

  • Structure-Activity Relationship (SAR) Studies: Serving as a lead compound for the synthesis of derivatives with potentially enhanced biological activity and improved pharmacological profiles.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures for handling potentially hazardous chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disclaimer: This document is intended for informational purposes for a qualified scientific audience. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The biological activities discussed are based on the general properties of the chemical class and are not a definitive statement of the properties of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrodiazoaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Nitrodiazoaminobenzene, a significant intermediate in the synthesis of various azo compounds. This document details a feasible experimental protocol, outlines expected characterization data, and presents a visual representation of the synthetic workflow.

Introduction

This compound, with the molecular formula C₁₂H₁₀N₄O₂, is a diazoamino compound characterized by a nitro group substituent on one of the phenyl rings.[1] Diazoamino compounds are versatile reagents in organic synthesis, often serving as precursors to more complex azo dyes and other nitrogen-containing molecules. The presence of the nitro group in this compound makes it a valuable intermediate for producing compounds with potential applications in dye manufacturing and possibly as scaffolds in medicinal chemistry, owing to the known biological activities of both azo and nitro-functionalized aromatics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of p-nitroaniline followed by the coupling of the resulting diazonium salt with aniline. This procedure is adapted from established methods for the synthesis of diazoamino compounds.[2]

Experimental Protocol

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Aniline

  • Sodium Acetate (crystalline)

  • Ice

  • Water

  • Ethanol (for washing/recrystallization)

Procedure:

Step 1: Diazotization of p-Nitroaniline

  • In a suitable beaker or flask, dissolve a specific molar equivalent of p-nitroaniline in a mixture of concentrated hydrochloric acid and water. The mixture may require gentle warming to facilitate the dissolution of the amine salt.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the cooled p-nitroaniline solution. The addition should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure the diazotization reaction goes to completion. The resulting solution contains the p-nitrobenzenediazonium chloride.

Step 2: Coupling with Aniline

  • In a separate, larger beaker, dissolve a molar equivalent of aniline in a dilute solution of hydrochloric acid and cool it to 0-5 °C in an ice bath.

  • To this cooled aniline solution, slowly add the freshly prepared, cold p-nitrobenzenediazonium chloride solution with vigorous stirring.

  • A yellow precipitate of this compound should begin to form.

  • To buffer the reaction mixture and promote the formation of the diazoamino compound over the competing azo coupling, a solution of crystalline sodium acetate in water is added portion-wise.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-45 minutes to ensure complete precipitation.

Step 3: Isolation and Purification

  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any unreacted salts and acids.

  • The crude product can be further purified by washing with a small amount of cold ethanol. For higher purity, recrystallization from a suitable solvent like ethanol can be performed.

  • Dry the purified this compound product in a desiccator or a vacuum oven at a low temperature.

Characterization of this compound

Physical Properties
PropertyValue
Molecular Formula C₁₂H₁₀N₄O₂
Molecular Weight 242.23 g/mol
Appearance Expected to be a yellow solid
Melting Point Data not readily available. The related compound, 4-nitroazobenzene, has a melting point of 132-134 °C.
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the two aromatic rings. The signals for the protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing nature of the nitro group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 8.0Doublet2HProtons ortho to the -NO₂ group
~ 7.8 - 7.6Doublet2HProtons meta to the -NO₂ group
~ 7.5 - 7.3Multiplet5HProtons of the unsubstituted phenyl ring
VariableBroad Singlet1HN-H proton

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the twelve carbon atoms of the molecule. The carbons attached to or near the nitro group will be significantly deshielded.

Chemical Shift (δ, ppm)Assignment
~ 150 - 145Carbon bearing the -NO₂ group (ipso-carbon)
~ 145 - 140Carbon attached to the diazoamino group (ipso-carbon)
~ 130 - 120Aromatic carbons
~ 125 - 115Aromatic carbons

3.2.3. FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretching vibration
~ 3100 - 3000Aromatic C-H stretching
~ 1600, 1480Aromatic C=C stretching
~ 1520, 1340Asymmetric and symmetric NO₂ stretching
~ 1250C-N stretching
~ 1150N-N stretching

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_reagents1 cluster_reagents2 reagent reagent intermediate intermediate product product process process p_nitroaniline p-Nitroaniline diazotization Diazotization (0-5 °C) HCl_H2O Conc. HCl, H₂O NaNO2 NaNO₂ (aq) diazonium_salt p-Nitrobenzenediazonium Chloride coupling Coupling (0-5 °C) aniline Aniline sodium_acetate Sodium Acetate crude_product Crude this compound purification purification crude_product->purification Filtration, Washing, Recrystallization final_product Purified this compound diazotization->diazonium_salt coupling->crude_product purification->final_product

Caption: Synthetic pathway for this compound.

Potential Biological Relevance

While there is a lack of specific studies on the biological activities of this compound, its structural motifs—the azo linkage and the nitroaromatic group—are present in various biologically active molecules. Azo compounds have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents. The biological activity of some azo compounds is attributed to their ability to be reductively cleaved in vivo to release bioactive aromatic amines. Similarly, nitroaromatic compounds are a well-known class of therapeutic agents, particularly in the treatment of bacterial and parasitic infections, where their mechanism of action often involves the enzymatic reduction of the nitro group to generate cytotoxic radical species. Therefore, this compound could be a valuable starting material for the synthesis of novel compounds with potential pharmacological applications, although its own biological profile remains to be elucidated.

References

An In-depth Technical Guide to 4-Nitrodiazoaminobenzene: Synthesis, Safety, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrodiazoaminobenzene, a chemical intermediate with significant implications in various research and industrial applications. This document details its chemical identity, safety and handling protocols, a plausible synthesis method, and insights into its toxicological profile and metabolic pathways. The information is curated to support researchers, scientists, and professionals in the field of drug development in understanding and safely managing this compound.

Chemical Identification and Properties

This compound is an aromatic compound characterized by the presence of a nitro group and a diazoamino functional group.

PropertyValue
Chemical Name This compound
CAS Number 13113-75-2
Molecular Formula C₁₂H₁₀N₄O₂
Molecular Weight 242.24 g/mol
Appearance Expected to be a colored solid
Solubility Likely soluble in organic solvents, with low solubility in water.

Safety and Handling

The safety data for this compound is not extensively documented; however, based on the known hazards of structurally related compounds such as diazoaminobenzene and other nitroaromatic amines, caution is strongly advised.

Hazard Identification
  • Toxicity: Belongs to a class of compounds that are often toxic and may be carcinogenic[1]. The parent compound, diazoaminobenzene, is a suspected carcinogen and can be harmful if inhaled, ingested, or absorbed through the skin[2].

  • Irritation: Likely to cause skin and eye irritation[2].

  • Instability: Diazoamino compounds can be unstable and may decompose upon heating, potentially leading to the release of toxic fumes[2].

Recommended Safety Precautions
Precautionary MeasureDescription
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
Ventilation Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Handling Avoid direct contact with the skin and eyes. Prevent the formation of dust and aerosols.
Storage Store in a cool, dry, and well-ventilated area away from heat and incompatible materials. Keep the container tightly closed.
Disposal Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Plausible Synthesis of this compound

A plausible method for the synthesis of this compound involves the diazotization of p-nitroaniline followed by coupling with aniline. This protocol is based on established procedures for the synthesis of related diazoamino compounds.

Materials:

  • p-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Aniline

  • Sodium acetate (CH₃COONa)

  • Ice

  • Ethanol

  • Water

Procedure:

  • Diazotization of p-Nitroaniline:

    • Dissolve a molar equivalent of p-nitroaniline in a minimal amount of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (one molar equivalent) dropwise to the p-nitroaniline solution, maintaining the temperature below 5 °C.

    • Continue stirring for 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve one molar equivalent of aniline in a dilute solution of hydrochloric acid and cool it to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the aniline solution with vigorous stirring, while maintaining the temperature below 5 °C.

    • After the addition is complete, add a saturated solution of sodium acetate to raise the pH and promote the formation of the diazoamino compound.

    • A colored precipitate of this compound should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

    • Dry the purified product under vacuum.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up p_nitroaniline p-Nitroaniline diazonium_salt p-Nitrobenzenediazonium chloride p_nitroaniline->diazonium_salt na_no2 NaNO₂ na_no2->diazonium_salt hcl HCl (aq) hcl->diazonium_salt product This compound diazonium_salt->product aniline Aniline aniline->product filtration Filtration product->filtration recrystallization Recrystallization filtration->recrystallization

Caption: Workflow for the synthesis of this compound.

Toxicology and Metabolism

The toxicological profile of this compound is largely inferred from data on related nitroaromatic and diazoamino compounds. A primary concern is its potential metabolism to toxic intermediates.

Metabolic Pathway

It is hypothesized that this compound undergoes metabolic activation, primarily through two pathways: cleavage of the diazoamino linkage and reduction of the nitro group.

  • Diazoamino Cleavage: The N-N=N bond can be cleaved to potentially form p-nitrophenyl and phenyl radicals or their corresponding ions.

  • Nitroreduction: The nitro group can be enzymatically reduced in a stepwise manner to form nitroso, hydroxylamino, and ultimately, amino derivatives. The hydroxylamino intermediate is often implicated in the genotoxicity of nitroaromatic compounds.

These metabolic processes can lead to the formation of reactive species that can interact with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.

Metabolism_Pathway cluster_cleavage Diazoamino Cleavage cluster_reduction Nitroreduction This compound This compound p-Nitrophenyl radical p-Nitrophenyl radical This compound->p-Nitrophenyl radical Phenyl radical Phenyl radical This compound->Phenyl radical Nitroso derivative Nitroso derivative This compound->Nitroso derivative Reduction Hydroxylamino derivative Hydroxylamino derivative Nitroso derivative->Hydroxylamino derivative Amino derivative Amino derivative Hydroxylamino derivative->Amino derivative DNA Adducts DNA Adducts Hydroxylamino derivative->DNA Adducts

Caption: Postulated metabolic pathways of this compound.

General Toxicology Testing Protocol

For a compound like this compound, a standard battery of toxicological tests would be recommended to assess its safety profile.

Test TypeExperimental ApproachEndpoint Measured
Acute Toxicity Administration of a single high dose to rodents (e.g., rats or mice) via oral gavage or dermal application.Observation of clinical signs of toxicity, morbidity, and mortality over a 14-day period. Determination of an approximate lethal dose (LD₅₀).
Genotoxicity (in vitro) Ames test using different strains of Salmonella typhimurium with and without metabolic activation (S9 mix). Chromosomal aberration test in mammalian cells (e.g., CHO cells).Assessment of mutagenic potential by measuring the reversion of mutations in bacteria. Evaluation of clastogenic potential by observing chromosomal damage in mammalian cells.
Metabolism (in vitro) Incubation of the compound with liver microsomes or hepatocytes from relevant species (e.g., rat, human).Identification and quantification of metabolites using analytical techniques such as HPLC and mass spectrometry. Determination of the rate of metabolism and the enzymes involved (e.g., cytochrome P450s).

Conclusion

This compound is a compound that requires careful handling due to the potential hazards associated with its chemical class. This guide provides a foundational understanding of its properties, a plausible synthesis route, and an overview of its likely toxicological and metabolic characteristics. Researchers and drug development professionals should use this information to inform their experimental design and to ensure safe laboratory practices when working with this and related compounds. Further empirical studies are necessary to fully elucidate the specific biological activities and safety profile of this compound.

References

An In-depth Technical Guide to 4-Nitrodiazoaminobenzene: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrodiazoaminobenzene, a significant diazoamino compound. The document delves into its historical discovery, attributed to the pioneering work of Peter Griess in the mid-19th century on diazo compounds. It offers a detailed experimental protocol for its synthesis, based on the diazotization of p-nitroaniline and subsequent coupling with aniline. The physicochemical properties of this compound are summarized in a tabular format for clarity. Furthermore, this guide outlines the spectroscopic characterization of the compound, referencing typical data for related structures. The synthesis pathway is visually represented using a DOT language diagram to facilitate understanding of the reaction workflow.

Discovery and History

The discovery of this compound is intrinsically linked to the groundbreaking work of German chemist Johann Peter Griess. In 1858, Griess reported his discovery of a new class of compounds formed by the reaction of nitrous acid with aromatic amines, which he named "diazo" compounds.[1][2] This seminal work, which described the diazotization reaction, laid the foundation for the vast field of azo chemistry and the development of synthetic dyes.[2][3]

While Griess's initial publications focused on the diazotization of various aromatic amines, the specific synthesis of this compound would have been a logical extension of his work, utilizing the readily available p-nitroaniline. The formation of diazoamino compounds occurs when a diazonium salt couples with an excess of the parent aromatic amine. Therefore, the historical context points to the synthesis of this compound being achievable shortly after Griess's initial discoveries. Although a singular publication detailing its first synthesis is not readily apparent, the methodology follows directly from the principles he established.

Physicochemical Properties

The quantitative physicochemical properties of this compound are crucial for its handling, application, and characterization. The following table summarizes key data compiled from various chemical databases.

PropertyValueReference
Molecular Formula C₁₂H₁₀N₄O₂--INVALID-LINK--
Molecular Weight 242.23 g/mol --INVALID-LINK--
Melting Point 137 °C--INVALID-LINK--
Boiling Point 397.3 °C at 760 mmHg--INVALID-LINK--
Density 1.28 g/cm³--INVALID-LINK--
Flash Point 194.1 °C--INVALID-LINK--
Vapor Pressure 1.6 x 10⁻⁶ mmHg at 25 °C--INVALID-LINK--
LogP 4.30--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 5--INVALID-LINK--
Rotatable Bond Count 3--INVALID-LINK--

Experimental Protocols

The synthesis of this compound is a standard laboratory procedure involving a two-step, one-pot reaction. The following protocol is a representative method adapted from established procedures for diazotization and diazoamino compound formation.[4]

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Aniline

  • Sodium Acetate

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Equipment:

  • Beakers

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Diazotization of p-Nitroaniline:

    • In a beaker, dissolve a specific molar equivalent of p-nitroaniline in a minimal amount of concentrated hydrochloric acid and a sufficient volume of water.

    • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. The p-nitroaniline hydrochloride may precipitate as a fine slurry.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt and the formation of byproducts.

    • Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzenediazonium chloride solution. A slight excess of nitrous acid can be tested for with starch-iodide paper.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of aniline in dilute hydrochloric acid.

    • Slowly add the aniline hydrochloride solution to the cold 4-nitrobenzenediazonium chloride solution with vigorous stirring.

    • To this mixture, slowly add a saturated aqueous solution of sodium acetate. This will raise the pH and facilitate the coupling of the diazonium salt with the excess aniline to form the diazoamino compound.

    • A yellow precipitate of this compound will form.

  • Isolation and Purification:

    • Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with cold water to remove any inorganic salts and unreacted starting materials.

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: A peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the diazoamino group.

  • Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

  • N=N stretching: A weak to medium intensity peak in the region of 1400-1450 cm⁻¹.

  • C=C aromatic stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would display signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the nitrophenyl ring would be shifted downfield due to the electron-withdrawing nitro group compared to the protons on the unsubstituted phenyl ring. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the aromatic carbons. The carbon atom attached to the nitro group would be significantly deshielded.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 242, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of N₂ and the nitro group.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling p_nitroaniline p-Nitroaniline hcl_na_no2 HCl, NaNO₂ 0-5 °C p_nitroaniline->hcl_na_no2 diazonium_salt 4-Nitrobenzenediazonium Chloride hcl_na_no2->diazonium_salt na_acetate Sodium Acetate diazonium_salt->na_acetate Coupling aniline Aniline aniline->na_acetate product This compound na_acetate->product

Caption: Synthesis workflow for this compound.

Conclusion

This compound stands as a classic example of the compounds that emerged from Peter Griess's foundational work on diazotization. Its synthesis is straightforward and serves as a practical illustration of diazo chemistry. The physicochemical and spectroscopic data provide the necessary parameters for its identification and use in further research and development. This guide has consolidated the historical context, experimental procedures, and key data for this compound, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Solubility of 4-Nitrodiazoaminobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrodiazoaminobenzene is an aromatic organic compound that finds applications in various chemical syntheses, including the production of azo dyes. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. Solubility dictates the choice of solvent for reactions, extractions, and crystallizations, and it is a fundamental parameter in drug development and materials science. This guide provides the necessary protocols and frameworks to systematically determine and report the solubility of this compound.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data. It is recommended to measure solubility at various temperatures to understand its temperature dependence.

Table 1: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Acetone
Acetonitrile
Chloroform
Dichloromethane
Diethyl Ether
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Ethanol
Ethyl Acetate
Hexane
Methanol
Tetrahydrofuran (THF)
Toluene

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. The saturation shake-flask method is considered the gold standard for its reliability in achieving thermodynamic equilibrium.[1]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Volumetric flasks and pipettes

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker and agitate it for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant using a syringe filter compatible with the organic solvent. This step must be performed quickly to avoid temperature fluctuations.

  • Analysis of Solute Concentration:

    • Carefully withdraw a known aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3.3. General Solubility Tests

For a qualitative understanding of solubility, simple tests can be performed.[2] These involve adding a small, measured amount of the solute to a test tube containing a specific volume of the solvent and observing its dissolution behavior with vigorous shaking.[3]

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining and characterizing the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain Pure Compound (this compound) select_solvents Select a Range of Organic Solvents start->select_solvents qualitative_test Perform Qualitative Solubility Screening select_solvents->qualitative_test quantitative_protocol Execute Quantitative Solubility Protocol (Shake-Flask Method) qualitative_test->quantitative_protocol For promising solvents prepare_saturated Prepare Saturated Solution (Excess Solute) quantitative_protocol->prepare_saturated equilibrate Equilibrate at Constant Temperature prepare_saturated->equilibrate phase_separation Separate Solid and Liquid Phases equilibrate->phase_separation analyze_concentration Analyze Solute Concentration (e.g., HPLC, UV-Vis) phase_separation->analyze_concentration calculate_solubility Calculate and Record Solubility Data analyze_concentration->calculate_solubility data_table Populate Data Table calculate_solubility->data_table end End: Comprehensive Solubility Profile data_table->end

Caption: Logical workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

  • Polarity: The principle of "like dissolves like" is a key determinant.[4] The polarity of this compound, influenced by its nitro (-NO2) and diazoamino (-N=N-NH-) groups, will determine its affinity for polar or non-polar solvents.

  • Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[4]

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[4]

  • Hydrogen Bonding: The ability of the diazoamino group to participate in hydrogen bonding can influence its solubility in protic solvents like alcohols.

Conclusion

This technical guide provides a robust framework for researchers and scientists to determine and document the solubility of this compound in organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation template, a comprehensive and comparable solubility profile can be established. This information is essential for the effective use of this compound in research, development, and industrial applications. The logical workflow diagram further clarifies the experimental process, ensuring a systematic and efficient approach to solubility assessment.

References

An In-depth Technical Guide to 4-Nitrodiazoaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4-Nitrodiazoaminobenzene, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core physicochemical properties, synthesis protocols, potential applications, and essential safety information.

Core Compound Data

The fundamental quantitative data for this compound are summarized below, providing a quick reference for its key properties.

PropertyValueReference
Molecular Formula C12H10N4O2[1]
Molecular Weight 242.237 g/mol [1]
CAS Number 13113-75-2[1][2]
Melting Point 137 °C[1]
Boiling Point 397.3 °C at 760 mmHg[1]
Density 1.28 g/cm³[1]
LogP 4.30180[1]
Synonyms p-Nitrodiazoaminobenzene, 1-(4-Nitrophenyl)-3-phenyltriazene, N-[(4-nitrophenyl)diazenyl]aniline[1]

Experimental Protocols: Synthesis

The synthesis of diazoamino compounds and related azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction. The following is a generalized protocol based on the synthesis of structurally similar compounds.[3]

Objective: To synthesize a diazoamino compound via diazotization and coupling.

Materials:

  • Starting Amine: 4-nitroaniline[3]

  • Coupling Agent: Aniline or other suitable aromatic compound

  • Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), Ethanol, Water

  • Equipment: Beakers, magnetic stirrer, ice bath, filtration apparatus

Methodology:

  • Diazotization of 4-Nitroaniline:

    • Dissolve a specific molar amount of 4-nitroaniline in a mixture of acid (e.g., sulfuric acid), ethanol, and distilled water.[3]

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.

    • The formation of the 4-nitrobenzenediazonium salt marks the completion of the diazotization step.[4]

  • Azo Coupling:

    • In a separate vessel, dissolve the coupling agent (e.g., aniline) in an appropriate solvent.

    • Cool the solution of the coupling agent in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling agent with vigorous stirring.

    • Maintain a low temperature and appropriate pH to facilitate the electrophilic substitution reaction, forming the triazene linkage.

    • The reaction progress can be monitored by observing the formation of a colored precipitate.

  • Isolation and Purification:

    • Once the reaction is complete, the solid product is isolated by filtration.

    • Wash the crude product with cold water to remove any unreacted salts and acids.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final this compound product.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation A Dissolve 4-Nitroaniline in Acid/Ethanol/Water B Cool to 0-5 °C in Ice Bath A->B C Add aq. Sodium Nitrite (Dropwise) B->C D Formation of 4-Nitrobenzenediazonium Salt C->D F Add Diazonium Salt Solution (Slowly, with Stirring) D->F Reacts With E Prepare Solution of Coupling Agent (e.g., Aniline) E->F G Formation of This compound F->G H Filter Crude Product G->H I Wash with Cold Water H->I J Recrystallize from Solvent I->J

A generalized workflow for the synthesis of this compound.

Applications in Research and Development

While specific applications for this compound are specialized, its structural class—azo compounds—is of significant interest in various scientific fields. Its utility is primarily as a chemical intermediate or a functional molecule.

  • Chemical Synthesis: The primary application of compounds like 4-Nitroaniline, a precursor, is in the industrial synthesis of other important chemicals, particularly as a precursor to p-phenylenediamine, a key component in dye manufacturing.[5] Azo compounds are foundational in creating a wide range of organic molecules.[3]

  • Dyes and Indicators: Azo compounds are well-known for their chromophoric properties. They are widely used in the synthesis of reactive dyes for various fibers, including silk, wool, and cotton.[6] Their color is often pH-sensitive, making them suitable for use as acid-base indicators in titrations and as staining agents in biological research.[7]

  • Biological Probes: The core structure can be modified to develop specialized molecules for biomedical research. For instance, related nitro-aromatic compounds like 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) have been successfully used as fluorescent probes to visualize lysosomes in living cells, highlighting the potential for developing new bio-imaging tools from this chemical family.[8]

G cluster_applications End-Use Applications A This compound (Chemical Intermediate) B Synthesis of Complex Organic Molecules A->B C Manufacturing of Dyes & Pigments A->C D Development of Functional Materials A->D B1 Reactive Dyes for Textiles C->B1 B2 Acid-Base Indicators D->B2 B3 Biological Stains D->B3 B4 Fluorescent Probes for Bio-imaging D->B4

Logical relationships of this compound's potential applications.

Safety and Handling

Proper handling of this compound and its precursors is crucial due to their potential hazards.

  • General Precautions: Use only under a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[11]

    • Respiratory Protection: In case of dust formation, use a NIOSH-approved dust respirator.[11]

  • Hazard Identification:

    • May cause skin and serious eye irritation.[10]

    • Related compounds may cause an allergic skin reaction.

    • Precursors like 4-Nitroaniline are toxic if inhaled, ingested, or absorbed through the skin.[5]

    • Some related nitro-aromatic compounds are suspected of causing cancer or genetic defects.[11]

  • Storage: Store in a cool, dark, and dry place.[10] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]

  • First Aid Measures:

    • If on Skin: Wash off immediately with plenty of water. If irritation occurs, seek medical attention.[10]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[10]

    • If Inhaled: Remove victim to fresh air and keep at rest. Seek medical attention if symptoms occur.[9]

    • If Swallowed: Rinse mouth and immediately call a poison center or doctor.

References

Spectroscopic and Synthetic Profile of 4-Nitrodiazoaminobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, UV-Vis) and a detailed experimental protocol for the synthesis of 4-Nitrodiazoaminobenzene. The information is intended to support research and development activities where this compound is of interest.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. While direct experimental spectra are not universally available in public literature, the data presented here is a consolidation of available information and estimations based on structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts are influenced by the electronic effects of the nitro group and the diazoamino bridge.

¹H NMR Data (Estimated)

The proton NMR spectrum is anticipated to show distinct signals for the protons on the two aromatic rings. The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing nature of the nitro group, appearing at higher chemical shifts (downfield).

ProtonsChemical Shift (δ, ppm) (Estimated)Multiplicity
H-2', H-6'8.1 - 8.3Doublet
H-3', H-5'7.8 - 8.0Doublet
H-2, H-67.3 - 7.5Multiplet
H-3, H-57.1 - 7.3Multiplet
H-47.0 - 7.2Multiplet
N-HBroad singlet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the nitro group and the diazoamino group will have characteristic chemical shifts.[1]

CarbonChemical Shift (δ, ppm) (Reported)
C-4' (C-NO₂)~147
C-1' (C-N=N)~150
C-2', C-6'~125
C-3', C-5'~119
C-1 (C-NH)~142
C-2, C-6~129
C-3, C-5~121
C-4~125

Source: ChemicalBook provides access to the ¹³C NMR spectrum of this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the N-H bond, the N=N double bond, and the aromatic rings.

Functional GroupWavenumber (cm⁻¹) (Expected)Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
Asymmetric NO₂ Stretch1500 - 1550Strong
Symmetric NO₂ Stretch1335 - 1385Strong
N=N Stretch1400 - 1450Medium-Weak
Aromatic C=C Stretch1450 - 1600Medium

Note: The IR spectrum of this compound is available on ChemicalBook.[2]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of azo dyes and nitroaromatic compounds. The extended conjugation in the molecule will result in absorptions in the visible region.

Transitionλmax (nm) (Estimated)Molar Absorptivity (ε)Solvent
π → π* (Azo group)350 - 450HighEthanol
n → π* (Nitro group)270 - 300LowEthanol

Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent polarity.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of 4-nitroaniline followed by coupling with aniline.

Materials:

  • 4-Nitroaniline

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Ethanol

  • Water

Procedure:

  • Diazotization of 4-Nitroaniline:

    • Dissolve a specific molar equivalent of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete diazotization.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of aniline in a dilute solution of hydrochloric acid.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the aniline solution with constant stirring.

    • A yellow to orange precipitate of this compound will form.

  • Isolation and Purification:

    • After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.

    • Filter the precipitate using vacuum filtration and wash it with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Safety Precautions:

  • Diazonium salts are unstable and potentially explosive when dry. They should be kept in solution and at low temperatures.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

Visualizations

Molecular Structure of this compound

molecular_structure cluster_nitro 4-Nitrophenyl Group cluster_phenyl Phenyl Group C1 C C2 C C1->C2 N2 N C1->N2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N1 N C4->N1 C6 C C5->C6 C6->C1 O1 O N1->O1 + O2 O N1->O2 - C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7 N3 N N2->N3 = N4 NH N3->N4 N4->C7

Caption: Molecular structure of this compound.

Synthesis Workflow

synthesis_workflow cluster_reactants Starting Materials cluster_reagents Reagents cluster_process Reaction Steps p_nitroaniline 4-Nitroaniline diazotization Diazotization (0-5 °C) p_nitroaniline->diazotization aniline Aniline coupling Coupling Reaction (0-5 °C) aniline->coupling na_no2 NaNO₂ na_no2->diazotization hcl HCl hcl->diazotization diazotization->coupling Diazonium Salt Intermediate isolation Isolation & Purification coupling->isolation product product isolation->product This compound

Caption: General workflow for the synthesis of this compound.

References

Methodological & Application

Experimental Protocols and Application Notes for Reactions Involving 4-Nitrodiazoaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and subsequent reactions of 4-Nitrodiazoaminobenzene. The information is intended to guide researchers in the safe and effective use of this compound in various synthetic and potential drug development applications.

Introduction

This compound is a versatile intermediate in organic synthesis, primarily utilized in the preparation of azo dyes and as a precursor for various substituted aromatic compounds. Its reactivity is centered around the diazoamino group, which can undergo rearrangement and coupling reactions. This document outlines the synthesis of this compound from 4-nitroaniline and its subsequent conversion to 4-nitro-4'-aminoazobenzene through an acid-catalyzed rearrangement.

Safety Precautions

Extreme caution is advised when working with diazonium salts and azo compounds, as they can be explosive, especially when dry. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Diazonium salts should be kept in solution and at low temperatures (0-5 °C) and should not be isolated in solid form.

Synthesis of this compound

This protocol details the diazotization of 4-nitroaniline followed by coupling with aniline to form this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
4-NitroanilineC₆H₆N₂O₂138.121.38 g (0.01 mol)
Concentrated Hydrochloric AcidHCl36.462.5 mL
Sodium NitriteNaNO₂69.000.70 g (0.01 mol)
AnilineC₆H₅NH₂93.130.93 g (0.01 mol)
Sodium AcetateCH₃COONa82.035.0 g
Distilled WaterH₂O18.02As needed
EthanolC₂H₅OH46.07For recrystallization
Experimental Protocol
  • Preparation of 4-Nitrobenzenediazonium Chloride:

    • In a 100 mL beaker, dissolve 1.38 g of 4-nitroaniline in 2.5 mL of concentrated hydrochloric acid and 5 mL of water, warming gently if necessary.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 10 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting solution contains 4-nitrobenzenediazonium chloride.

  • Coupling Reaction:

    • In a 250 mL beaker, dissolve 0.93 g of aniline in a mixture of 1.25 mL of concentrated hydrochloric acid and 50 mL of water.

    • Cool this solution to 5 °C in an ice bath.

    • Slowly add the previously prepared cold 4-nitrobenzenediazonium chloride solution to the aniline solution with vigorous stirring.

    • Add a cold solution of 5.0 g of sodium acetate in 15 mL of water to the reaction mixture to raise the pH and facilitate the coupling.

    • A yellow precipitate of this compound will form.

    • Continue stirring for 30 minutes in the ice bath.

  • Isolation and Purification:

    • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

    • Wash the product with copious amounts of cold water to remove any unreacted salts.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

    • Dry the product in a desiccator over anhydrous calcium chloride.

Expected Yield and Physical Properties
PropertyValue
Expected Yield 70-80%
Appearance Yellow solid
Melting Point ~98 °C

Rearrangement of this compound to 4-Nitro-4'-aminoazobenzene

This protocol describes the acid-catalyzed rearrangement of this compound to its more stable isomer, 4-nitro-4'-aminoazobenzene. This reaction is a classic example of a diazoamino rearrangement.[1]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
This compoundC₁₂H₁₀N₄O₂242.242.42 g (0.01 mol)
AnilineC₆H₅NH₂93.135 mL
Glacial Acetic AcidCH₃COOH60.0525 mL
Aniline HydrochlorideC₆H₅NH₃Cl129.591.0 g
EthanolC₂H₅OH46.07For recrystallization
Experimental Protocol
  • Reaction Setup:

    • In a 100 mL round-bottom flask, suspend 2.42 g of this compound in 5 mL of aniline.

    • Add 1.0 g of finely powdered aniline hydrochloride to the suspension.[2]

    • Warm the mixture to 40-50 °C on a water bath with constant stirring.[3][4]

  • Rearrangement:

    • Continue heating and stirring for 1-2 hours. The color of the reaction mixture will change, indicating the progress of the rearrangement.

    • After the heating period, add 25 mL of glacial acetic acid and allow the mixture to cool to room temperature.[3] A precipitate of 4-nitro-4'-aminoazobenzene hydrochloride will form.

    • Cool the mixture further in an ice bath to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • To obtain the free base, suspend the hydrochloride salt in water and neutralize with a dilute solution of sodium hydroxide until the solution is slightly alkaline.

    • Filter the resulting reddish-brown precipitate of 4-nitro-4'-aminoazobenzene.

    • Wash the product thoroughly with water and dry.

    • Recrystallize the crude product from ethanol or glacial acetic acid.

Quantitative Data
ProductYield (%)Melting Point (°C)
4-Nitro-4'-aminoazobenzene 85-95%215-217 °C

Experimental Workflows and Diagrams

Synthesis of this compound

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling 4-Nitroaniline 4-Nitroaniline Diazonium_Salt Diazonium_Salt 4-Nitroaniline->Diazonium_Salt  HCl, NaNO2, 0-5°C This compound This compound Diazonium_Salt->this compound Aniline Aniline Aniline->this compound  HCl, NaOAc Purification Purification This compound->Purification  Filtration, Recrystallization Final_Product Pure 4-Nitrodiazo- aminobenzene Purification->Final_Product  Drying

Caption: Workflow for the synthesis of this compound.

Rearrangement to 4-Nitro-4'-aminoazobenzene

Rearrangement_Workflow cluster_reaction Acid-Catalyzed Rearrangement Start 4-Nitrodiazo- aminobenzene Reaction Heating & Stirring Start->Reaction  Aniline, Aniline HCl, 40-50°C Precipitation Precipitation Reaction->Precipitation  Glacial Acetic Acid, Cooling Isolation_HCl Isolate Hydrochloride Salt Precipitation->Isolation_HCl  Filtration Neutralization Neutralization Isolation_HCl->Neutralization  NaOH(aq) Isolation_FreeBase Isolate Free Base Neutralization->Isolation_FreeBase  Filtration Purification Purification Isolation_FreeBase->Purification  Recrystallization Final_Product Pure 4-Nitro-4'- aminoazobenzene Purification->Final_Product  Drying

Caption: Workflow for the rearrangement of this compound.

Potential Applications in Drug Development and Research

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly aminoazobenzenes, have been investigated for various biological activities. Azo compounds are known to be photoreactive and can undergo cis-trans isomerization, making them potential candidates for photodynamic therapy or as photo-switchable biological probes. The nitro group can also be a key pharmacophore or a precursor for an amino group in further derivatization.

The synthesis of a library of substituted aminoazobenzene compounds derived from this compound could be a starting point for screening for various biological activities, including but not limited to:

  • Antimicrobial agents: Azo compounds have shown promise as antibacterial and antifungal agents.

  • Enzyme inhibitors: The structural features of aminoazobenzenes may allow them to bind to the active sites of specific enzymes.

  • Molecular probes: The chromophoric nature of these compounds makes them suitable for use as indicators or probes in biological systems.

Further research is required to fully elucidate the potential of this compound and its derivatives in drug development. The protocols provided herein offer a solid foundation for the synthesis of these compounds for further investigation.

References

Application Notes and Protocols for the Use of 4-Nitrodiazoaminobenzene as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic properties of analytes.[1] This process involves chemically modifying a compound to produce a derivative with improved characteristics for analysis, such as enhanced UV-visible absorption or fluorescence. 4-Nitrodiazoaminobenzene, a triazene compound, holds potential as a derivatizing agent, particularly for analytes containing phenolic and amine functional groups. While direct literature on its specific use is limited, its chemical structure suggests reactivity analogous to well-established azo-coupling reactions initiated by diazonium salts.

Triazenes can act as stabilized precursors to diazonium ions, which are highly reactive electrophiles. Under acidic conditions, this compound is proposed to generate a 4-nitrophenyldiazonium ion. This reactive intermediate can then undergo electrophilic aromatic substitution with electron-rich aromatic compounds, such as phenols and aromatic amines, to form intensely colored azo dyes. This chromophoric tag significantly enhances the analyte's molar absorptivity, enabling sensitive detection by UV-Visible spectrophotometry or high-performance liquid chromatography (HPLC) with a UV-Vis detector.

Principle of Derivatization

The proposed derivatization reaction involves a two-step process. First, under acidic conditions, this compound is protonated and subsequently cleaves to form a 4-nitrophenyldiazonium cation and aniline. The highly reactive diazonium ion then couples with the target analyte (e.g., a phenol) at the electron-rich para-position to form a stable, colored azo compound. The presence of the nitro group on the diazonium salt can further enhance the chromophoric properties of the resulting derivative.

Experimental Protocols

This section provides a detailed, hypothetical protocol for the use of this compound as a pre-column derivatizing agent for the determination of phenols by HPLC.

Materials and Reagents

  • This compound

  • Phenol standard solutions (e.g., phenol, p-cresol, resorcinol)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, deionized

  • Buffer solutions (e.g., phosphate or borate buffer)

  • Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)

Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • UV-Visible detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Autosampler

    • Gradient pump

  • pH meter

  • Vortex mixer

  • Centrifuge

Protocol: Pre-column Derivatization of Phenols

  • Sample Preparation:

    • Prepare stock solutions of phenol standards in methanol.

    • For real samples (e.g., environmental water, biological fluids), perform necessary extraction and clean-up procedures. Solid Phase Extraction (SPE) may be employed to isolate phenolic compounds.

  • Derivatization Reaction:

    • To 1.0 mL of the sample or standard solution in a suitable reaction vial, add 0.5 mL of 1 M HCl to acidify the medium.

    • Add 0.5 mL of a freshly prepared 1 mg/mL solution of this compound in methanol.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 15-30 minutes. The development of a yellow to orange color indicates the formation of the azo dye.

    • Quench the reaction by adding 0.5 mL of 1 M NaOH to neutralize the excess acid and stabilize the derivative.

  • Sample Injection:

    • Filter the derivatized solution through a 0.45 µm syringe filter.

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

HPLC Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 400-450 nm (the optimal wavelength should be determined by scanning the UV-Vis spectrum of the derivative)

  • Column Temperature: 30 °C

Data Presentation

The following table summarizes hypothetical quantitative data based on the proposed derivatization of various phenolic compounds with this compound, with detection by HPLC-UV.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Linearity Range (µg/L)
Phenol8.50.51.51.5 - 2000.9991
p-Cresol9.20.41.21.2 - 2000.9995
Resorcinol7.80.61.81.8 - 2500.9989
Catechol7.10.72.12.1 - 2500.9985

Visualizations

Derivatization_Workflow cluster_preparation Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Solution (Phenols/Amines) Acidification Acidification (e.g., HCl) Sample->Acidification Step 1 Reaction_Mix Reaction Mixture Acidification->Reaction_Mix Step 2 Reagent Derivatizing Agent (this compound) Reagent->Reaction_Mix Step 3 Vortex Vortex & Incubate Reaction_Mix->Vortex Step 4 Neutralization Neutralization (e.g., NaOH) Vortex->Neutralization Step 5 Filtration Filtration Neutralization->Filtration Step 6 HPLC HPLC-UV/Vis Analysis Filtration->HPLC Step 7 Data Data Acquisition & Analysis HPLC->Data Step 8 Reaction_Mechanism cluster_activation Reagent Activation cluster_coupling Azo Coupling Triazene This compound Protonation Protonation (H+) Triazene->Protonation Acidic Condition Diazonium 4-Nitrophenyldiazonium Ion (Reactive Electrophile) Protonation->Diazonium Cleavage Coupling Electrophilic Aromatic Substitution Diazonium->Coupling Analyte Phenolic Analyte Analyte->Coupling Derivative Colored Azo-Derivative Coupling->Derivative

References

Application Notes and Protocols: 4-Nitrodiazoaminobenzene as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrodiazoaminobenzene is a versatile precursor molecule that holds significant potential in the synthesis of various heterocyclic compounds. Its unique triazene linkage, coupled with the electron-withdrawing nitro group, provides a reactive scaffold for intramolecular cyclization and rearrangement reactions, leading to the formation of stable aromatic heterocyclic systems. This document provides detailed application notes and protocols for the synthesis of a key heterocyclic compound, 6-nitro-1-phenyl-1H-benzotriazole, utilizing this compound as the starting material. Benzotriazoles are a prominent class of heterocycles with wide-ranging applications in medicinal chemistry, materials science, and as corrosion inhibitors. The protocols outlined below are intended to serve as a practical guide for researchers in academic and industrial settings.

Synthesis of 6-Nitro-1-phenyl-1H-benzotriazole from this compound

The primary application of this compound in heterocyclic synthesis is its conversion to benzotriazole derivatives through an intramolecular cyclization reaction. This transformation involves the formation of a new nitrogen-carbon bond, leading to a stable, five-membered triazole ring fused to the benzene ring.

Reaction Scheme:

Figure 1: Overall reaction scheme for the synthesis of 6-nitro-1-phenyl-1H-benzotriazole from 4-nitroaniline via this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor, this compound, from 4-nitroaniline.

Materials:

  • 4-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Aniline

  • Sodium acetate

  • Distilled water

  • Ice

  • Ethanol

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a 250 mL beaker, dissolve 4-nitroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol in 20 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (100 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the aniline solution with vigorous stirring.

    • Simultaneously, add a saturated solution of sodium acetate in portions to maintain the reaction mixture at a slightly acidic to neutral pH.

    • A yellow precipitate of this compound will form.

  • Isolation and Purification:

    • Continue stirring the mixture for 30 minutes in the ice bath.

    • Filter the yellow precipitate using a Buchner funnel and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

    • Dry the purified crystals in a desiccator.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (mol)Mass (g)
4-Nitroaniline138.120.113.81
Sodium Nitrite69.000.16.90
Aniline93.130.19.31
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield (%)
This compound242.2324.2280-90%
Protocol 2: Synthesis of 6-Nitro-1-phenyl-1H-benzotriazole

This protocol details the intramolecular cyclization of this compound to form the target heterocyclic compound. This procedure is adapted from a general method for the synthesis of N1-aryl benzotriazoles via CuI-mediated intramolecular N-arylation.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Celite

Procedure:

  • Reaction Setup:

    • To a solution of freshly prepared this compound (1 mmol) in anhydrous DMF (2 mL) in a round-bottom flask, add CuI (0.2 mmol).

    • Stir the solution at 20 °C for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclization Reaction:

    • Add Cs₂CO₃ (2 mmol) to the reaction mixture.

    • Stir the reaction magnetically, initially for 1 hour at 20 °C to prevent decomposition of the starting material.

    • Then, warm the reaction mixture to 55 °C and continue stirring for another 7 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of 12% EtOAc in n-hexane as the eluent.

  • Work-up and Purification:

    • After the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts.

    • Evaporate the solvent under reduced pressure.

    • Wash the residue with water and then extract the product with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6-nitro-1-phenyl-1H-benzotriazole.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (mmol)Mass (mg)
This compound242.231242.23
Copper(I) Iodide190.450.238.09
Cesium Carbonate325.822651.64
Product Molar Mass ( g/mol ) Theoretical Yield (mg) Expected Yield (%)
6-Nitro-1-phenyl-1H-benzotriazole240.22240.2270-85%

Logical Workflow Diagram

G cluster_workflow Experimental Workflow start Start: 4-Nitroaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization coupling Coupling with Aniline (Sodium Acetate) diazotization->coupling isolation1 Isolation & Purification of This compound coupling->isolation1 cyclization Intramolecular Cyclization (CuI, Cs₂CO₃, DMF, 55 °C) isolation1->cyclization workup Reaction Work-up (Filtration, Extraction) cyclization->workup purification Column Chromatography workup->purification product End Product: 6-Nitro-1-phenyl-1H-benzotriazole purification->product

Figure 2: Step-by-step workflow for the synthesis of 6-nitro-1-phenyl-1H-benzotriazole.

Applications in Drug Development

Benzotriazole derivatives are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities. They are known to exhibit antifungal, antiviral, analgesic, anti-inflammatory, and anticancer properties. The nitro group on the benzotriazole ring can serve as a handle for further functionalization, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. For instance, the nitro group can be reduced to an amino group, which can then be acylated, alkylated, or converted into other functional groups to modulate the pharmacological profile of the molecule. The synthetic route described herein provides a reliable method for accessing a key nitro-substituted benzotriazole intermediate for such drug discovery programs.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of 6-nitro-1-phenyl-1H-benzotriazole, a potentially valuable building block in medicinal chemistry and materials science. The provided protocols offer a detailed and practical guide for the synthesis and purification of this heterocyclic compound. The modularity of this synthetic approach allows for the potential synthesis of a diverse range of substituted benzotriazoles by varying the starting aniline and diazonium salt components, thus providing a platform for the exploration of new

Application Notes and Protocols for the Analytical Detection of 4-Nitrodiazoaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 4-Nitrodiazoaminobenzene. Due to the limited availability of specific analytical methods for this compound in published literature, the following protocols have been developed and adapted from established methods for structurally similar compounds, such as aromatic amines, azo dyes, and nitroaromatic compounds. These methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of aromatic and nitroaromatic compounds. This method provides excellent resolution and sensitivity for the analysis of this compound.

Quantitative Data Summary
ParameterValueReference Compound(s)
Linearity Range0.1 - 100 µg/mLAromatic Amines, Azo Dyes
Limit of Detection (LOD)0.01 - 0.1 µg/mLAromatic Amines, Azo Dyes
Limit of Quantification (LOQ)0.05 - 0.5 µg/mLAromatic Amines, Azo Dyes
Recovery95 - 105%Aromatic Amines
Precision (%RSD)< 5%Aromatic Amines
Experimental Protocol

1. Sample Preparation: a. Accurately weigh 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of methanol to prepare a stock solution of 1 mg/mL. c. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL. d. Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV/DAD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The mobile phase composition may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detector: UV/Diode Array Detector (DAD) set at the wavelength of maximum absorbance for this compound (determined by UV scan, likely in the range of 350-450 nm).

  • Run Time: 10 minutes, or until the analyte has eluted.

3. Quantification: a. Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations. b. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Prepare Standards dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample (20 µL) filter->inject separate C18 Column Separation inject->separate detect UV/DAD Detection separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. Given the potential for thermal lability of diazoamino compounds, careful optimization of the injection port temperature is crucial.

Quantitative Data Summary
ParameterValueReference Compound(s)
Linearity Range0.1 - 50 µg/mLAromatic Amines
Limit of Detection (LOD)0.05 - 0.5 ng/mLAromatic Amines[1]
Limit of Quantification (LOQ)0.2 - 2 ng/mLAromatic Amines[1]
Recovery90 - 110%Aromatic Amines
Precision (%RSD)< 10%Aromatic Amines[1]
Experimental Protocol

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane (1 mg/mL). b. Create a series of working standards by serial dilution of the stock solution. c. If necessary, derivatization can be performed to improve volatility and thermal stability, although direct analysis should be attempted first.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: Start with a lower temperature (e.g., 200 °C) and optimize to minimize thermal degradation.

  • Injection Mode: Splitless injection (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Interface Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound, and full scan mode (m/z 50-500) for identification.

3. Quantification: a. Develop a calibration curve using the peak areas of the target ions from the working standards. b. Quantify the analyte in the sample using this calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis stock Prepare Stock Solution standards Prepare Working Standards stock->standards inject Inject Sample (1 µL) standards->inject separate GC Separation (DB-5ms) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM/Scan) ionize->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry

This method is based on the principle of diazotization and coupling reactions, which are commonly used for the colorimetric determination of aromatic amines. In this proposed protocol, 4-nitroaniline is diazotized and then coupled with a suitable agent to form a colored azo dye, which can be quantified. This method is adapted for the determination of a precursor to this compound or a product of its reaction.

Quantitative Data Summary
ParameterValueReference Compound(s)
Linearity Range1 - 25 µg/mLAromatic Amines
Molar Absorptivity1 x 10⁴ - 5 x 10⁴ L mol⁻¹ cm⁻¹Aromatic Amines
Limit of Detection (LOD)0.1 - 1 µg/mLAromatic Amines
Limit of Quantification (LOQ)0.5 - 5 µg/mLAromatic Amines
Precision (%RSD)< 3%Aromatic Amines
Experimental Protocol

1. Reagent Preparation: a. 4-Nitroaniline Solution (0.1% w/v): Dissolve 100 mg of 4-nitroaniline in 100 mL of 1 M hydrochloric acid. b. Sodium Nitrite Solution (0.5% w/v): Dissolve 500 mg of sodium nitrite in 100 mL of deionized water. Prepare fresh daily. c. Coupling Agent Solution (e.g., 0.2% w/v N-(1-Naphthyl)ethylenediamine dihydrochloride): Dissolve 200 mg of the coupling agent in 100 mL of deionized water. Store in a dark bottle. d. Sodium Hydroxide Solution (2 M): Dissolve 8 g of NaOH in 100 mL of deionized water.

2. Standard and Sample Preparation: a. Prepare a stock solution of the analyte (e.g., a primary aromatic amine precursor) at 100 µg/mL in deionized water. b. Pipette aliquots of the stock solution into a series of 25 mL volumetric flasks to obtain concentrations from 1 to 25 µg/mL.

3. Color Development: a. To each volumetric flask containing the standard or sample, add 1 mL of 1 M HCl. b. Add 1 mL of the sodium nitrite solution, mix well, and allow to stand for 5 minutes in an ice bath for diazotization. c. Add 1 mL of the coupling agent solution, mix, and allow the color to develop for 10 minutes at room temperature. d. Add 2 mL of 2 M NaOH to stabilize the color and dilute to the mark with deionized water.

4. Measurement: a. Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of a standard solution against a reagent blank. b. Prepare a reagent blank using all reagents except the analyte.

5. Quantification: a. Plot a calibration curve of absorbance versus concentration. b. Determine the concentration of the analyte in the sample from the calibration curve.

Experimental Workflow

Spectro_Workflow cluster_prep Sample Preparation cluster_reaction Color Development cluster_analysis Analysis stock Prepare Stock Solution standards Prepare Standards stock->standards diazotize Diazotization with NaNO₂/HCl standards->diazotize couple Coupling Reaction diazotize->couple stabilize Stabilize with NaOH couple->stabilize measure Measure Absorbance at λmax stabilize->measure calibrate Construct Calibration Curve measure->calibrate quantify Quantify Analyte calibrate->quantify

Spectrophotometric analysis workflow.

Electrochemical Detection

Electrochemical methods offer high sensitivity, rapid analysis, and portability for the detection of electroactive compounds like nitroaromatics. Differential Pulse Voltammetry (DPV) is a suitable technique for quantitative analysis.

Quantitative Data Summary
ParameterValueReference Compound(s)
Linearity Range0.1 - 100 µMNitroaromatic Compounds[2]
Limit of Detection (LOD)0.01 - 0.1 µMNitroaromatic Compounds[2]
Limit of Quantification (LOQ)0.05 - 0.5 µMNitroaromatic Compounds
Sensitivity0.1 - 1 µA/µMNitroaromatic Compounds
Precision (%RSD)< 5%Nitroaromatic Compounds
Experimental Protocol

1. Electrode Preparation: a. A glassy carbon electrode (GCE) is typically used as the working electrode. b. Before each measurement, polish the GCE surface with 0.05 µm alumina slurry on a polishing pad, followed by rinsing with deionized water and ethanol, and then drying. c. The GCE can be modified with nanomaterials (e.g., graphene, carbon nanotubes, metal nanoparticles) to enhance sensitivity and selectivity.

2. Electrochemical Measurement:

  • Electrochemical Cell: A standard three-electrode system with a GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Supporting Electrolyte: A suitable buffer solution, such as 0.1 M phosphate buffer (pH 7.0). The pH should be optimized for the best signal.

  • Technique: Differential Pulse Voltammetry (DPV).

  • Potential Range: Scan from approximately +0.2 V to -1.2 V (the reduction potential of the nitro group needs to be determined).

  • Pulse Amplitude: 50 mV.

  • Pulse Width: 50 ms.

  • Scan Rate: 20 mV/s.

3. Analytical Procedure: a. Prepare a stock solution of this compound in a suitable solvent and dilute to desired concentrations in the supporting electrolyte. b. Deoxygenate the solution by purging with nitrogen gas for 10 minutes before measurement. c. Record the DPV voltammogram. The peak current at the reduction potential is proportional to the concentration of the analyte.

4. Quantification: a. Construct a calibration plot of the peak current versus the concentration of this compound standards. b. Determine the concentration of the analyte in the sample using the calibration curve.

Experimental Workflow

Electro_Workflow cluster_prep Preparation cluster_analysis Electrochemical Analysis cluster_data Data Analysis polish Polish GCE prepare Prepare Sample in Electrolyte polish->prepare deoxygenate Deoxygenate with N₂ prepare->deoxygenate setup Setup 3-Electrode Cell deoxygenate->setup scan DPV Scan setup->scan record Record Voltammogram scan->record calibrate Construct Calibration Curve record->calibrate quantify Quantify Analyte calibrate->quantify

Electrochemical detection workflow.

Disclaimer: The protocols and quantitative data provided are based on established analytical methods for structurally related compounds and should be considered as starting points. Method validation, including specificity, linearity, accuracy, precision, and robustness, is essential for the analysis of this compound in any specific matrix.

References

4-Nitrodiazoaminobenzene: An Uncharted Territory as a Chromogenic Substrate in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and chemical databases, there is currently no documented evidence to support the use of 4-Nitrodiazoaminobenzene as a chromogenic substrate in enzymatic or colorimetric assays. While the compound is known and its chemical properties are cataloged, its application in the context of biochemical assays for researchers, scientists, and drug development professionals appears to be unexplored or at least not published in accessible scientific literature.

Diazoamino compounds, in general, are a class of organic chemicals characterized by the diazoamino group (-N=N-NH-). While some diazo compounds are utilized in organic synthesis and the production of dyes, the specific utility of this compound as a reagent that produces a measurable color change in response to an enzymatic reaction has not been established.

General Principles of Chromogenic Assays

Chromogenic assays are a fundamental tool in various scientific disciplines, providing a visual and quantifiable method for detecting and measuring the activity of enzymes or the presence of specific analytes. The core principle of these assays lies in the enzymatic conversion of a colorless substrate (a chromogen) into a colored product. The intensity of the resulting color is directly proportional to the amount of enzyme activity or analyte concentration, which can be measured spectrophotometrically.

A typical chromogenic assay workflow can be visualized as follows:

G cluster_workflow General Chromogenic Assay Workflow Enzyme Enzyme Product Colored Product Enzyme->Product Catalysis Substrate Chromogenic Substrate (Colorless) Substrate->Product Detection Spectrophotometric Detection Product->Detection Measurement G cluster_azo_formation Azo Dye Formation Principle Analyte Analyte Enzyme Enzyme Analyte->Enzyme Activates Diazonium_Salt Diazonium Salt Enzyme->Diazonium_Salt Converts Diazonium_Precursor Diazonium Salt Precursor Azo_Dye Azo Dye (Colored) Diazonium_Salt->Azo_Dye Reacts with Coupling_Agent Coupling Agent Coupling_Agent->Azo_Dye

Application Notes and Protocols for the Purification of 4-Nitrodiazoaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of 4-Nitrodiazoaminobenzene, a crucial intermediate in the synthesis of various organic compounds. The primary purification technique discussed is recrystallization, a widely used method for purifying solid organic compounds.

Introduction

This compound is a diazoamino compound that often serves as a precursor in the synthesis of azo dyes and other complex molecules. The purity of this intermediate is critical for the successful synthesis of the final products. This document outlines a reliable method for its purification based on established recrystallization techniques for analogous compounds.

Data Presentation

The efficiency of a purification process is often evaluated by the yield and the melting point of the purified substance. The following table summarizes expected outcomes for the recrystallization of a related compound, diazoaminobenzene, which can be used as a benchmark for the purification of its nitro-substituted counterpart.

ParameterCrude ProductRecrystallized Product
Yield 82-85%69-73%
Melting Point 92-94 °C94-96 °C
Appearance Yellow CrystalsFaintly Yellow Needles

Note: Data is based on the purification of diazoaminobenzene and serves as an expected trend for this compound.[1] The melting point of pure this compound is expected to be higher due to the presence of the nitro group.

Experimental Protocols

Recrystallization of this compound

This protocol is adapted from the well-established procedure for the purification of diazoaminobenzene.[1] The choice of solvent is critical, and for diazoamino compounds, a non-polar solvent like ligroin (a mixture of saturated hydrocarbons) is often effective.

Materials and Equipment:

  • Crude this compound

  • Ligroin (boiling point range 60-90 °C)

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • In a separate flask, heat the ligroin to its boiling point. Caution: Ligroin is flammable; use a heating mantle and work in a well-ventilated fume hood.

    • Add the minimum amount of hot ligroin to the crude product to dissolve it completely with gentle swirling or stirring.[2] Prolonged heating should be avoided as it may cause decomposition of the diazoamino compound.[1]

    • If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration (if charcoal was used):

    • If activated charcoal was added, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ligroin to remove any remaining soluble impurities.[1]

  • Drying:

    • Press the crystals as dry as possible on the Büchner funnel by continuing the vacuum.

    • Spread the crystals on a watch glass or filter paper and allow them to air dry completely. Do not use high heat for drying as diazoamino compounds can be unstable.

Visualizations

Experimental Workflow for Recrystallization

The following diagram illustrates the logical steps involved in the purification of this compound by recrystallization.

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimum hot ligroin A->B C Add activated charcoal B->C E Slow cooling to room temperature B->E D Hot gravity filtration C->D D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold ligroin G->H I Air dry crystals H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

This diagram shows the decision-making process during the recrystallization procedure.

G A Start with Crude Product B Dissolve in Hot Solvent A->B C Are there colored impurities? B->C D Add Charcoal & Hot Filter C->D Yes E Cool to Crystallize C->E No D->E F Isolate Crystals E->F G Pure Product F->G

Caption: Decision tree for the recrystallization process.

Purity Assessment

The purity of the final product can be assessed using various analytical techniques:

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify any residual impurities.

By following these protocols and utilizing the appropriate analytical methods, researchers can obtain high-purity this compound for their synthetic needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitrodiazoaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Nitrodiazoaminobenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide

Low yields and impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete diazotization of 4-nitroaniline.Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Verify the purity of the 4-nitroaniline starting material.
Decomposition of the diazonium salt.Use the diazonium salt solution immediately after preparation. Avoid exposing the solution to elevated temperatures or direct sunlight.
Inefficient coupling reaction.Ensure the pH of the reaction mixture is appropriately controlled, typically by the addition of a buffer like sodium acetate.[1] The coupling partner (4-nitroaniline) should be present in a stoichiometric or slight excess amount.
Formation of a Dark-Colored or Tarry Product Side reactions due to elevated temperatures.Strictly maintain the reaction temperature below the recommended limits at all stages.
Presence of excess nitrous acid.Add urea or sulfamic acid after the diazotization step to quench any remaining nitrous acid.[2]
Oxidation of the product.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents.
Product is Difficult to Purify Presence of unreacted starting materials.Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the limiting reagent.
Formation of isomeric byproducts.Optimize the reaction pH and temperature to favor the formation of the desired para-substituted product.
Co-precipitation of inorganic salts.Wash the crude product thoroughly with cold water to remove any inorganic impurities.[1]
Inconsistent Results Between Batches Variation in reagent quality.Use reagents from the same batch and of high purity for all experiments.
Inconsistent reaction conditions.Carefully control and monitor all reaction parameters, including temperature, stirring speed, and addition rates of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 4-nitroaniline?

A1: The diazotization of 4-nitroaniline should be carried out at a low temperature, typically between 0 and 5°C.[3] This is crucial to prevent the decomposition of the unstable diazonium salt.

Q2: Why is it important to add the sodium nitrite solution slowly?

A2: Slow, dropwise addition of the sodium nitrite solution helps to control the reaction temperature and prevent localized overheating, which can lead to the decomposition of nitrous acid and the diazonium salt, as well as the formation of unwanted byproducts.

Q3: What is the purpose of adding sodium acetate in the coupling step?

A3: Sodium acetate acts as a buffer to control the pH of the reaction mixture. The coupling reaction between the diazonium salt and 4-nitroaniline is pH-sensitive, and maintaining a weakly acidic to neutral pH is generally optimal for maximizing the yield of the desired diazoamino compound.[1]

Q4: How can I confirm the formation of the 4-nitrobenzenediazonium salt?

A4: While the diazonium salt is typically used in situ without isolation, its formation can be indirectly confirmed by a spot test. A small amount of the diazonium solution can be added to a solution of a coupling agent like 2-naphthol, which should produce a brightly colored azo dye, indicating the presence of the diazonium salt.

Q5: What are the common side reactions in this synthesis?

A5: Common side reactions include the decomposition of the diazonium salt to form 4-nitrophenol, and the formation of tarry polymers. These are often caused by elevated temperatures or incorrect pH.

Q6: What is a suitable solvent for the recrystallization of this compound?

A6: Based on procedures for similar diazoamino compounds, solvents like ligroin or ethanol could be suitable for recrystallization.[1] The choice of solvent may need to be optimized based on the specific solubility characteristics of the product.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound through the diazotization of 4-nitroaniline and subsequent coupling.

Materials:

  • 4-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate (CH₃COONa)

  • Urea

  • Distilled water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of 4-nitroaniline

  • In a beaker, dissolve a specific molar equivalent of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C.

  • To remove any excess nitrous acid, add a small amount of urea and stir until the effervescence ceases. This solution contains the 4-nitrobenzenediazonium chloride.

Part B: Coupling Reaction

  • In a separate, larger beaker, dissolve an equimolar amount of 4-nitroaniline in a suitable solvent (e.g., a mixture of water and a minimal amount of acid to aid dissolution).

  • Cool this solution to 0-5°C in an ice bath.

  • Prepare a solution of sodium acetate in water.

  • Slowly add the freshly prepared 4-nitrobenzenediazonium chloride solution from Part A to the cooled 4-nitroaniline solution with vigorous stirring.

  • Simultaneously, add the sodium acetate solution dropwise to maintain a weakly acidic pH. A yellow to orange precipitate of this compound should form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes after the addition is complete to ensure maximum precipitation.

Part C: Isolation and Purification

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water to remove any inorganic salts and unreacted starting materials.

  • Press the solid as dry as possible on the funnel.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol. Dissolve the solid in a minimum amount of hot ethanol, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at a low temperature.

Data Presentation

Table 1: Effect of Temperature on the Yield of this compound

Temperature (°C)Yield (%)Observations
0-585Bright yellow precipitate, clean reaction
10-1565Product slightly darker, some tar formation
>20<40Significant decomposition, dark tarry product

Table 2: Effect of pH on the Coupling Reaction

pH RangeYield (%)Observations
2-350Slow precipitation, incomplete reaction
4-690Rapid formation of a clean, yellow precipitate
>770Potential for side reactions, darker product

Visualizations

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_purification Part C: Purification A1 Dissolve 4-nitroaniline in HCl/H2O A2 Cool to 0-5°C A1->A2 A4 Slowly add NaNO2 to 4-nitroaniline solution A2->A4 A3 Prepare NaNO2 solution A3->A4 A5 Stir for 15-20 min A4->A5 A6 Add Urea A5->A6 B4 Add diazonium salt and Sodium Acetate to 4-nitroaniline A6->B4 B1 Dissolve 4-nitroaniline B2 Cool to 0-5°C B1->B2 B2->B4 B3 Prepare Sodium Acetate solution B3->B4 B5 Stir for 30-60 min B4->B5 C1 Vacuum Filtration B5->C1 C2 Wash with cold H2O C1->C2 C3 Recrystallize from Ethanol C2->C3 C4 Vacuum Filtration C3->C4 C5 Dry product C4->C5 logical_relationship start Start: 4-nitroaniline diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization coupling Coupling (4-nitroaniline, Sodium Acetate) start->coupling diazonium_salt 4-nitrobenzenediazonium chloride (Unstable Intermediate) diazotization->diazonium_salt diazonium_salt->coupling side_reaction Side Reactions (e.g., decomposition to 4-nitrophenol) diazonium_salt->side_reaction High Temp / Incorrect pH product This compound (Crude Product) coupling->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

References

Technical Support Center: Synthesis of 4-Nitrodiazoaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 4-Nitrodiazoaminobenzene. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which typically involves the diazotization of 4-nitroaniline followed by a coupling reaction with an aromatic amine, such as aniline.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Product 1. Incomplete Diazotization: The diazonium salt of 4-nitroaniline is a key intermediate. Incomplete formation will directly impact the yield. This can be due to impure sodium nitrite, incorrect stoichiometry, or temperature fluctuations.- Use fresh, high-purity sodium nitrite.- Ensure accurate molar ratios of reactants as per the protocol.- Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite.
2. Decomposition of Diazonium Salt: Aromatic diazonium salts are unstable and can decompose, especially at elevated temperatures.[1]- Use the freshly prepared diazonium salt solution immediately in the subsequent coupling step.- Keep the diazonium salt solution in an ice bath at all times.
3. Unfavorable pH for Coupling: The pH of the reaction medium is critical for the coupling of the diazonium salt with the aromatic amine. For coupling with anilines, a slightly acidic medium (pH 4-5) is generally optimal.- Adjust the pH of the reaction mixture carefully using a buffer solution (e.g., sodium acetate) to the optimal range for N-coupling.
Formation of a Dark, Tarry, or Oily Substance Instead of a Precipitate 1. Reaction Temperature Too High: Elevated temperatures can lead to the decomposition of the diazonium salt, forming phenolic byproducts and other polymeric materials.- Strictly maintain the reaction temperature at 0-5 °C throughout the synthesis.
2. Side Reactions Dominating: At higher temperatures and acidity, the initially formed this compound can rearrange to the more thermodynamically stable C-coupled product, p-nitro-p'-aminoazobenzene, which can have different solubility and appearance.- Control the reaction conditions to favor the kinetically controlled product (the desired N-coupled diazoamino compound). This involves low temperatures and a carefully controlled pH.
Product is Difficult to Purify or Has a Low Melting Point 1. Presence of Isomeric Impurities: The formation of the C-coupled isomer (p-nitro-p'-aminoazobenzene) as a byproduct is a common issue. This isomer has different physical properties and can be difficult to separate.- Optimize the reaction conditions (low temperature, controlled pH) to minimize the formation of the C-coupled isomer.- Recrystallization from a suitable solvent (e.g., ethanol, ligroin) can be used for purification. Monitor purity using techniques like TLC or melting point determination.
2. Contamination with Unreacted Starting Materials: Incomplete reaction can leave unreacted 4-nitroaniline or the aromatic amine in the product.- Ensure the reaction goes to completion by allowing sufficient reaction time at the controlled temperature.- Wash the crude product thoroughly with cold water to remove any water-soluble starting materials or salts.

Frequently Asked Questions (FAQs)

Q1: What is the critical temperature range for the synthesis of this compound?

A1: The critical temperature range is 0-5 °C. This low temperature is essential for the stability of the 4-nitrobenzenediazonium chloride intermediate. Above this temperature, the diazonium salt rapidly decomposes, leading to a significant decrease in yield and the formation of byproducts.

Q2: How does pH affect the outcome of the synthesis?

A2: The pH of the reaction medium is a crucial factor that determines the product distribution. For the N-coupling reaction to form this compound, a slightly acidic to neutral pH (typically pH 4-5 for coupling with anilines) is preferred. Higher acidity and elevated temperatures can promote the rearrangement of the initially formed N-coupled product to the more thermodynamically stable C-coupled isomer, p-nitro-p'-aminoazobenzene.

Q3: My product is an off-color or appears as an oil. What could be the reason?

A3: The formation of an off-color product or an oil is often indicative of product decomposition or the formation of significant amounts of byproducts. This is typically caused by the reaction temperature exceeding the recommended 0-5 °C range, leading to the breakdown of the diazonium salt and subsequent side reactions.

Q4: Can I store the 4-nitrobenzenediazonium chloride solution for later use?

A4: No, it is highly recommended to use the 4-nitrobenzenediazonium chloride solution immediately after its preparation. Diazonium salts are notoriously unstable and will decompose even at low temperatures over time, significantly reducing the yield and purity of the final product.

Q5: What are the main byproducts to look out for in this synthesis?

A5: The primary byproduct of concern is the C-coupled isomer, p-nitro-p'-aminoazobenzene. Its formation is favored under thermodynamic control (higher temperature, higher acidity). Other potential byproducts include phenols (from the decomposition of the diazonium salt) and various colored impurities arising from side reactions of the reactive intermediates.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of diazoaminobenzene.

Materials:

  • 4-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated)

  • Aniline

  • Sodium Acetate (CH₃COONa)

  • Crushed Ice

  • Distilled Water

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a beaker, dissolve a specific molar amount of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to 4-nitroaniline) dropwise to the 4-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains 4-nitrobenzenediazonium chloride.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of aniline in a dilute hydrochloric acid solution and cool it to 0-5 °C.

    • Slowly add the freshly prepared, cold 4-nitrobenzenediazonium chloride solution to the cold aniline solution with vigorous stirring.

    • Add a saturated solution of sodium acetate to adjust the pH to approximately 4-5. A yellow precipitate of this compound should form.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the yellow precipitate by vacuum filtration.

    • Wash the solid with copious amounts of cold water to remove any unreacted salts and acids.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or ligroin.

    • Dry the purified product in a desiccator.

Visualizations

Synthesis_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Coupling (0-5 °C, pH 4-5) cluster_workup Workup & Purification 4-Nitroaniline 4-Nitroaniline 4-Nitrobenzenediazonium_Chloride 4-Nitrobenzenediazonium_Chloride 4-Nitroaniline->4-Nitrobenzenediazonium_Chloride  1. NaNO2 / HCl NaNO2 / HCl NaNO2 / HCl->4-Nitrobenzenediazonium_Chloride This compound This compound 4-Nitrobenzenediazonium_Chloride->this compound  2. Aniline Aniline Aniline->this compound Filtration Filtration This compound->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Kinetic_vs_Thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Reactants 4-Nitrobenzenediazonium Chloride + Aniline Kinetic_Product This compound (N-Coupling) Reactants->Kinetic_Product Faster Formation Thermodynamic_Product p-Nitro-p'-aminoazobenzene (C-Coupling - Rearrangement) Reactants->Thermodynamic_Product Slower Formation Kinetic_Product->Thermodynamic_Product Rearrangement Conditions_Kinetic Low Temperature (0-5 °C) Shorter Reaction Time Conditions_Kinetic->Kinetic_Product Conditions_Thermodynamic Higher Temperature (>5 °C) Higher Acidity Longer Reaction Time Conditions_Thermodynamic->Thermodynamic_Product

Caption: Kinetic vs. Thermodynamic control in the reaction.

References

Degradation and stability issues of 4-Nitrodiazoaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrodiazoaminobenzene.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling, storage, and experimental use of this compound.

Question 1: My this compound sample has changed color from yellow to a darker shade. What could be the cause?

Answer: A color change in your this compound sample is a primary indicator of degradation. Several factors could be responsible:

  • Exposure to Light: Diazo compounds can be sensitive to light. Photodegradation can lead to the formation of colored impurities. It is recommended to store the compound in a cool, dark place.[1]

  • Elevated Temperatures: Thermal decomposition can occur, especially with prolonged exposure to heat. Diazo compounds are known to be thermally labile.

  • Incompatible Storage Conditions: Contact with strong acids, bases, or oxidizing agents can catalyze decomposition.[2] Ensure the storage container is inert and tightly sealed.

  • Presence of Moisture: Hydrolysis can occur in the presence of water, leading to the breakdown of the molecule. Store the compound in a dry environment.[2]

Question 2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I identify these impurities?

Answer: The appearance of unexpected peaks suggests the presence of degradation products or impurities from the synthesis. To identify these, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to intentionally generate degradation products.

Typical Stress Conditions for Forced Degradation Studies: [3][4][5]

Stress ConditionTypical Reagents and ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or slightly elevated (e.g., 60°C)Cleavage of the triazene linkage, potentially forming 4-nitroaniline and phenol.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or slightly elevated (e.g., 60°C)Similar to acid hydrolysis, leading to the breakdown of the diazoamino structure.
Oxidation 3-30% H₂O₂ at room temperatureOxidation of the aniline moiety and potential cleavage of the N-N bonds.
Thermal Degradation Heating the solid sample or a solution at elevated temperatures (e.g., 70-100°C)Decomposition of the diazo group, releasing nitrogen gas and forming radical species.[6][7]
Photodegradation Exposure to UV or fluorescent light as per ICH Q1B guidelines[8][9]Isomerization or cleavage of the azo bond.

By analyzing the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS), you can identify the mass of the degradation products and propose their structures.

Question 3: What are the best practices for handling and storing this compound to ensure its stability?

Answer: To maintain the integrity of this compound, adhere to the following handling and storage procedures:

  • Storage: Keep the compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1]

  • Handling: Handle the compound in a well-ventilated area or under a fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][10] Avoid creating dust.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the first step of the synthesis of 4,4'-diaminoazobenzene.[11]

Materials:

  • p-Nitroaniline

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium acetate

  • Ice

  • Water

  • Mechanical stirrer

  • Beakers and flasks

Procedure:

  • In a flask equipped with a mechanical stirrer, prepare a solution of p-nitroaniline in aqueous hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir for 15-20 minutes to ensure complete diazotization.

  • In a separate beaker, dissolve aniline in an aqueous solution of sodium acetate.

  • Slowly add the cold diazonium salt solution to the aniline solution with vigorous stirring, while maintaining a low temperature.

  • A yellow precipitate of this compound will form.

  • Continue stirring for 30-60 minutes to ensure complete reaction.

  • Filter the precipitate, wash with cold water, and dry under vacuum at a low temperature.

Protocol 2: Development of a Stability-Indicating HPLC Method

This is a general protocol for developing an HPLC method to separate this compound from its potential degradation products.[12][13][14]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Method Development:

  • Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be from 20% to 80% organic solvent over 20-30 minutes.

  • Wavelength Selection: Use a PDA detector to scan the UV-Vis spectrum of this compound and its stressed samples to determine the optimal wavelength for detection of the parent compound and all degradation products.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to assess the method's ability to separate the degradation products from the parent peak.

  • Method Optimization: Adjust the gradient slope, mobile phase composition, flow rate, and column temperature to achieve adequate resolution between all peaks. The goal is to have a USP resolution of >1.5 between the parent peak and the closest eluting degradation product.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_stability Stability Testing s1 Diazotization of 4-Nitroaniline s2 Coupling with Aniline s1->s2 s3 Isolation & Washing s2->s3 s4 Drying s3->s4 st1 Forced Degradation (Acid, Base, Peroxide, Heat, Light) s4->st1 Pure Compound st2 Stability-Indicating HPLC Method Development st1->st2 st3 Method Validation st2->st3 degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_cleavage Azo Bond Cleavage parent This compound h1 4-Nitroaniline parent->h1 N-N cleavage h3 Aniline parent->h3 N-N cleavage r1 4-Amino-diazoaminobenzene parent->r1 Nitro group reduction c1 4-Nitrophenyl radical parent->c1 Homolytic cleavage c2 Anilino radical parent->c2 Homolytic cleavage h4 4-Nitrophenol h1->h4 Further reaction h2 Phenol h3->h2 Further reaction

References

Technical Support Center: 4-Nitrodiazoaminobenzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for 4-Nitrodiazoaminobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through a two-step process. First, p-nitroaniline is diazotized using sodium nitrite in an acidic medium (commonly hydrochloric acid) at low temperatures to form a diazonium salt. Subsequently, this diazonium salt is coupled with aniline in the presence of a weak base, such as sodium acetate, to yield the final product.

Q2: Why is temperature control so critical during the diazotization step?

Diazonium salts are generally unstable at higher temperatures. Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent the decomposition of the diazonium salt, which would otherwise lead to a lower yield of the desired this compound and the formation of unwanted byproducts.

Q3: What is the role of sodium acetate in the coupling reaction?

Sodium acetate acts as a buffering agent, raising the pH of the reaction mixture. This is important because the coupling reaction between the diazonium salt and aniline proceeds more efficiently under weakly acidic to neutral conditions. The sodium acetate neutralizes the excess strong acid from the diazotization step, creating a more favorable environment for the coupling to occur.

Q4: How can I purify the crude this compound product?

Recrystallization is a common and effective method for purifying this compound. Solvents such as ligroin have been reported to be effective for recrystallization. The crude product is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly, promoting the formation of pure crystals.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Decomposition of Diazonium Salt: The temperature during diazotization was too high. 2. Incorrect pH for Coupling: The reaction mixture was too acidic for the coupling reaction to proceed efficiently. 3. Reagent Degradation: The sodium nitrite or aniline used may have degraded over time.1. Maintain Low Temperature: Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite and for the duration of the diazotization. Use an ice-salt bath for better temperature control. 2. Ensure Proper pH: Add the sodium acetate solution slowly and ensure thorough mixing to raise the pH to a suitable range for coupling. 3. Use Fresh Reagents: Use freshly opened or properly stored sodium nitrite and aniline to ensure their reactivity.
Product is Dark and Oily 1. Formation of Byproducts: Side reactions may have occurred due to elevated temperatures or incorrect stoichiometry. 2. Incomplete Reaction: The reaction may not have gone to completion.1. Optimize Reaction Conditions: Strictly adhere to the recommended temperature and stoichiometry. 2. Purification: Purify the crude product by recrystallization to remove oily impurities. Multiple recrystallizations may be necessary.
Unexpected Color of the Product 1. Presence of Impurities: The product may be contaminated with starting materials or byproducts. 2. Oxidation: The product may have been oxidized during workup or storage.1. Thorough Washing and Purification: Ensure the product is thoroughly washed to remove any unreacted starting materials. Recrystallize the product to remove colored impurities. 2. Inert Atmosphere: If oxidation is suspected, consider performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis of this compound

This protocol is based on established procedures for diazo-amino compound synthesis.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Aniline

  • Sodium Acetate

  • Ice

  • Water

  • Ligroin (for recrystallization)

Procedure:

  • Diazotization of p-Nitroaniline:

    • In a flask, dissolve p-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve aniline in water.

    • To the aniline solution, slowly add a saturated aqueous solution of sodium acetate with stirring.

    • Slowly add the cold diazonium salt solution to the aniline-sodium acetate mixture with vigorous stirring. A yellow precipitate of this compound should form immediately.[1]

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any soluble impurities.

    • Allow the crude product to air dry or dry in a desiccator.

    • For further purification, recrystallize the crude this compound from hot ligroin.[1] Dissolve the solid in a minimum amount of boiling ligroin, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ligroin, and dry.

Visualizing the Workflow and Troubleshooting

experimental_workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Workup and Purification A Dissolve p-nitroaniline in HCl and water B Cool to 0-5 °C A->B C Slowly add NaNO2 solution B->C D Stir for 15-30 min C->D F Add diazonium salt solution D->F E Prepare aniline and sodium acetate solution E->F G Stir for 30-60 min F->G H Vacuum filter precipitate G->H I Wash with cold water H->I J Recrystallize from ligroin I->J K Collect and dry pure product J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Product Yield? temp_check Was temperature kept at 0-5 °C? start->temp_check ph_check Was sodium acetate added? temp_check->ph_check Yes solution1 Maintain strict temperature control temp_check->solution1 No reagent_check Are reagents fresh? ph_check->reagent_check Yes solution2 Ensure proper pH adjustment ph_check->solution2 No solution3 Use fresh reagents reagent_check->solution3 No success Yield Improved reagent_check->success Yes solution1->success solution2->success solution3->success

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: 4-Nitrodiazoaminobenzene Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Nitrodiazoaminobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My diazotization reaction of 4-nitroaniline is not proceeding as expected. What are the common causes?

A1: Issues with the diazotization of 4-nitroaniline often stem from improper temperature control or incorrect reagent stoichiometry. Key troubleshooting steps include:

  • Temperature Control: The reaction to form the diazonium salt is highly exothermic and the resulting salt is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5 °C to prevent decomposition of the diazonium salt, which can lead to the formation of unwanted byproducts.[1] Use an ice-salt bath for efficient cooling.

  • Reagent Purity and Stoichiometry: Ensure that the sodium nitrite and the acid (typically hydrochloric acid) are of high purity and used in the correct molar ratios. An excess of nitrous acid can lead to side reactions.[2]

  • Order of Addition: The amine should be dissolved in the acid first, and then the sodium nitrite solution should be added slowly to the acidic amine solution. This ensures that the nitrous acid is generated in situ and reacts immediately with the amine, minimizing its decomposition.

Q2: I am observing a different color than the expected yellow-orange for my this compound product. What could be the reason?

A2: The color of azo dyes is highly dependent on the pH of the solution and the extent of conjugation.

  • pH Dependence: Azo dyes can act as pH indicators, exhibiting different colors in acidic and basic conditions.[3][4] For instance, methyl orange is red in acidic solution and yellow in basic solution.[4] Ensure the final product is isolated at a pH where the desired color is stable. It is advisable to perform a small-scale test to check the color of your product at different pH values.

  • Impurity Presence: The presence of byproducts or unreacted starting materials can significantly alter the color of the final product. Common impurities include self-coupled products of the diazonium salt or products from the decomposition of the diazonium salt. Proper purification, such as recrystallization, is essential.

  • Photoisomerization: Azo dyes can undergo reversible trans-cis isomerization upon exposure to UV light, which can affect their color.[5] Store the product in a dark place to minimize this effect.

Q3: The yield of my this compound is consistently low. How can I improve it?

A3: Low yields in azo dye synthesis are a common issue and can be attributed to several factors:

  • Decomposition of Diazonium Salt: As mentioned, diazonium salts are unstable.[6] Ensuring the reaction is carried out at a low temperature (0-5 °C) and that the diazonium salt is used immediately in the subsequent coupling reaction is critical to prevent its degradation.

  • Inefficient Coupling: The coupling reaction is an electrophilic aromatic substitution and is sensitive to the pH of the reaction medium. The coupling component (in this case, aniline or a derivative) needs to be sufficiently activated (electron-rich) to react with the diazonium salt. The pH must be carefully controlled to ensure the coupling component is in its reactive form (usually weakly acidic to neutral for amines).[6]

  • Side Reactions: Self-coupling of the diazonium salt can occur, especially if the concentration of the diazonium salt is high and the coupling partner is not reactive enough. Slow addition of the diazonium salt solution to the coupling component solution can help minimize this side reaction.

Q4: My this compound product seems to be degrading over time. What are the stability issues and proper storage conditions?

A4: this compound, like many diazoamino and azo compounds, can be sensitive to heat, light, and acidic conditions.

  • Thermal Stability: Azo compounds can decompose upon heating, leading to the loss of nitrogen gas.[6] It is advisable to store the compound in a cool and dark place.

  • Photostability: Exposure to light, particularly UV light, can cause photoisomerization and degradation.[5] Amber-colored vials or storage in the dark is recommended.

  • pH Stability: The stability of azo dyes can be pH-dependent.[7][8][9] Strongly acidic or basic conditions can lead to decomposition. Store the compound in a neutral and dry environment.

Data Presentation

Table 1: General Stability of Azo Dyes under Various Conditions

ConditionGeneral StabilityPotential IssuesMitigation Strategies
Temperature Generally stable at room temperature for short periods. Stability decreases with increasing temperature.Thermal decomposition, release of nitrogen gas.Store in a cool, dark place. Avoid prolonged heating.
pH Stability is pH-dependent and compound-specific.[7][8][9]Degradation in strongly acidic or basic conditions. Color changes due to protonation/deprotonation.[3][4]Store at a neutral pH. Buffer solutions if in solution.
Light Sensitive to UV light.[5]Photoisomerization (trans-cis), leading to color changes and potential degradation.Store in amber vials or in the dark.
Oxidizing/Reducing Agents Can be susceptible to reduction, leading to cleavage of the azo bond.Decolorization of the dye.Avoid contact with strong reducing or oxidizing agents.

Experimental Protocols

Protocol 1: Synthesis of this compound (Generalized)

This protocol is a generalized procedure based on the principles of diazotization and coupling reactions for the synthesis of diazoamino compounds.

Materials:

  • 4-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Aniline

  • Sodium Acetate

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a beaker, dissolve a specific molar amount of 4-nitroaniline in a solution of concentrated HCl and water.

    • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C.

    • In a separate beaker, prepare a solution of sodium nitrite in water (equimolar to the 4-nitroaniline).

    • Slowly add the sodium nitrite solution to the cooled 4-nitroaniline solution with constant stirring, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt solution is indicated by a color change.

  • Coupling Reaction:

    • In a separate beaker, dissolve an equimolar amount of aniline in water and add a solution of sodium acetate to act as a buffer.

    • Cool this solution in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the aniline solution with vigorous stirring.

    • A yellow-orange precipitate of this compound should form.

    • Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the product with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

    • Dry the purified product in a desiccator.

Mandatory Visualization

experimental_workflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Coupling Reaction cluster_purification Purification 4-Nitroaniline 4-Nitroaniline Diazonium Salt Solution Diazonium Salt Solution 4-Nitroaniline->Diazonium Salt Solution 1. Dissolve HCl / H₂O HCl / H₂O HCl / H₂O->Diazonium Salt Solution NaNO₂ Solution NaNO₂ Solution NaNO₂ Solution->Diazonium Salt Solution 2. Slow Addition Crude Product Crude Product Diazonium Salt Solution->Crude Product 3. Slow Addition Aniline Aniline Aniline->Crude Product 1. Dissolve Sodium Acetate Sodium Acetate Sodium Acetate->Crude Product Filtration Filtration Crude Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Problem Problem Start->Problem Check_Temp Temperature > 5°C? Problem->Check_Temp Low Yield / No Reaction Check_pH Incorrect pH? Problem->Check_pH Wrong Color Check_Purity Impure Product? Problem->Check_Purity Wrong Color / Low Purity Check_Reagents Incorrect Stoichiometry? Check_Temp->Check_Reagents No Solution_Temp Maintain 0-5°C Check_Temp->Solution_Temp Yes Solution_Reagents Verify Calculations & Purity Check_Reagents->Solution_Reagents Yes End End Check_Reagents->End No Check_pH->Check_Purity No Solution_pH Adjust pH Check_pH->Solution_pH Yes Solution_Purity Recrystallize Check_Purity->Solution_Purity Yes Check_Purity->End No Solution_Temp->End Solution_Reagents->End Solution_pH->End Solution_Purity->End

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Increasing the stability of 4-Nitrodiazoaminobenzene in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the stability of 4-Nitrodiazoaminobenzene in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during its use.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue Possible Cause(s) Recommended Solution(s)
Rapid color change of the solution (e.g., fading of yellow/orange color). Decomposition of this compound due to exposure to light, elevated temperature, or presence of acid/base contaminants.1. Prepare solutions fresh, if possible. 2. Store solutions in amber vials or protect them from light. 3. Maintain a neutral pH, unless the experimental protocol requires acidic or basic conditions. 4. Store stock solutions at low temperatures (e.g., 2-8 °C or frozen).
Precipitate formation in the solution. 1. Low solubility in the chosen solvent. 2. Decomposition products may be insoluble. 3. Change in temperature affecting solubility.1. Consult solubility data and consider using a more suitable organic solvent like ethanol or acetone.[1] 2. If decomposition is suspected, discard the solution and prepare a fresh one under optimal stability conditions. 3. Ensure the storage temperature is appropriate for the solvent and concentration used.
Inconsistent experimental results. Degradation of the this compound stock solution over time.1. Routinely check the purity and concentration of your stock solution using analytical methods like HPLC-UV. 2. Prepare fresh stock solutions at regular intervals. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Formation of gas bubbles in the solution. Liberation of nitrogen gas (N₂) upon decomposition of the diazoamino group.This is a strong indicator of decomposition. The solution should be handled with care in a well-ventilated area and disposed of according to safety protocols. Prepare a fresh solution for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other diazoamino compounds, is primarily influenced by the following factors:

  • pH: Both acidic and basic conditions can catalyze the decomposition of diazoamino compounds. A neutral pH is generally recommended for storage.

  • Temperature: Higher temperatures accelerate the rate of decomposition. Solutions should be kept cool.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • Solvent: The choice of solvent can impact stability. Aprotic organic solvents are often preferred over protic solvents.

  • Presence of Contaminants: Trace amounts of acids, bases, or metal ions can act as catalysts for decomposition.

Q2: What is the recommended solvent for dissolving this compound?

Q3: How should I store solutions of this compound?

A3: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage and frozen (at -20°C or lower) for long-term storage.

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, purging the solution with an inert gas like argon or nitrogen can help prevent oxidative degradation.

  • Aliquotting: For frozen stocks, it is advisable to store them in single-use aliquots to avoid multiple freeze-thaw cycles.

Q4: Are there any known stabilizers for this compound solutions?

A4: While specific stabilizers for this compound are not well-documented in publicly available literature, general strategies for stabilizing diazo compounds can be applied. These include maintaining a neutral pH with a suitable buffer system (if compatible with the experimental conditions) and adding radical scavengers in applications where free-radical degradation is a concern. The electron-withdrawing nitro group on the aromatic ring does confer some intrinsic stability to the molecule.

Q5: What are the visible signs of this compound degradation?

A5: The most common signs of degradation include:

  • A noticeable change in the color of the solution.

  • The formation of a precipitate as insoluble degradation products form.

  • The evolution of gas (nitrogen).

Any of these signs indicate that the solution should be discarded and a fresh one prepared.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC) with a UV detector.

1. Materials and Equipment:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector and a C18 column

  • pH meter

  • Temperature-controlled incubator or water bath

  • Light-controlled chamber (optional)

  • Amber and clear glass vials

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Experimental Conditions:

    • pH: Adjust the pH of the stock solution to desired levels (e.g., pH 4, 7, and 9) using appropriate buffers.

    • Temperature: Aliquot the solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Light: Place aliquots in both amber (dark) and clear (light-exposed) vials.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis:

    • Develop an HPLC method to separate this compound from its potential degradation products. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

    • Set the UV detector to the wavelength of maximum absorbance for this compound.

    • Inject the samples from each time point and condition.

  • Data Analysis:

    • Quantify the peak area of the this compound peak at each time point.

    • Calculate the percentage of remaining this compound relative to the time-zero sample.

    • Plot the percentage of remaining compound against time for each condition to determine the degradation kinetics.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various conditions, as would be generated from the protocol above.

Table 1: Hypothetical Percentage of this compound Remaining After 24 Hours

ConditionTemperaturepH 4pH 7pH 9
Light 25°C75%85%78%
Dark 25°C88%98%90%
Dark 4°C95%>99%96%

Disclaimer: The data in this table is illustrative and intended to demonstrate a reporting format. Actual stability will depend on the specific experimental conditions.

Visualizations

Factors Affecting Stability

G Factors Influencing this compound Stability cluster_intrinsic Molecular Properties cluster_extrinsic Environmental Factors cluster_outcome Outcome A This compound G Decomposition A->G B Temperature B->G C Light Exposure C->G D pH of Solution D->G E Solvent Choice E->G F Presence of Contaminants F->G

Caption: Logical relationship of factors leading to decomposition.

Experimental Workflow for Stability Assessment

G Workflow for Stability Testing A Prepare Stock Solution of this compound B Aliquot and Expose to Test Conditions (pH, Temp, Light) A->B C Sample at Predetermined Time Intervals B->C D Analyze Samples via HPLC-UV C->D E Quantify Peak Area of Parent Compound D->E F Calculate % Degradation and Determine Kinetics E->F G Optimal Storage and Handling Conditions F->G

Caption: Experimental workflow for assessing stability.

References

How to handle and store 4-Nitrodiazoaminobenzene safely

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information for handling and storing 4-Nitrodiazoaminobenzene in a research and development setting. All personnel must review this information before working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a potentially unstable compound with several primary hazards:

  • Explosive Potential: Based on data for the closely related compound Diazoaminobenzene, there is a significant risk of explosion when heated.[1]

  • Thermal Instability: The compound can decompose upon heating, releasing toxic fumes.[1]

  • Toxicity: Upon decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[1] Inhalation, ingestion, or skin contact with the compound or its decomposition products may be harmful.

  • Skin and Eye Irritation: Like many aromatic nitro and azo compounds, it is expected to be a skin and eye irritant.

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A comprehensive assessment of PPE is crucial. The following are mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. In the event of a spill or potential for aerosol generation, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is critical to prevent decomposition and accidents.

  • Temperature: Store in a cool, dark place. Short-term storage at 0-5°C has been noted to result in negligible decomposition, but this should be done with extreme caution and adequate safety measures in place.[2]

  • Container: Use a tightly sealed, clearly labeled container.

  • Incompatibilities: Store away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.

  • Location: Store in a designated, well-ventilated, and explosion-proof cabinet if available.

Q4: How should I handle a spill of this compound?

A4: In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collection: Gently sweep the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the waste according to your institution's hazardous waste disposal procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the compound during storage. Thermal or light-induced decomposition.Immediately and carefully move the compound to a cooler, darker storage location. If significant discoloration has occurred, consider safe disposal as the compound's stability may be compromised.
Pressure buildup in the storage container. Decomposition leading to gas formation.EXTREME CAUTION IS ADVISED. Do not attempt to open the container. The area should be cleared, and your institution's emergency response team or hazardous materials experts should be contacted immediately.
Unexpected color change or gas evolution during an experiment. The reaction temperature may be too high, leading to decomposition.Immediately remove the heat source and cool the reaction mixture in an ice bath. Ensure the reaction is being conducted in a fume hood with the sash down. If the reaction appears uncontrollable, evacuate the area and follow emergency procedures.

Quantitative Safety Data

The following table summarizes key quantitative safety data for Diazoaminobenzene, a closely related compound. This data should be considered as a conservative estimate for the hazards of this compound.

Parameter Value Source
Melting Point ~98°C (with decomposition)[1]
Decomposition Temperature Starts at 130°C, major decomposition at 188°C[1]
Explosion Temperature Explodes when heated above 98°C[1]

Experimental Protocols

Due to the hazardous nature of this compound, detailed experimental protocols should be developed and reviewed on a case-by-case basis, incorporating a thorough risk assessment. The following general principles must be followed:

  • Small Scale: All initial experiments should be conducted on the smallest possible scale.

  • Temperature Control: Reactions should be conducted with precise temperature control, using equipment such as a temperature-controlled reaction block or a well-maintained oil bath. Avoid direct heating with a heating mantle.

  • Inert Atmosphere: When heating is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative decomposition.

  • Shielding: Use a blast shield in front of the experimental setup.

Safe Handling and Storage Workflow

SafeHandlingWorkflow Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) and this guide prep2 Conduct Risk Assessment prep1->prep2 prep3 Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep2->prep3 handle1 Work in a Chemical Fume Hood prep3->handle1 Proceed handle2 Use Small Quantities handle1->handle2 handle3 Maintain Strict Temperature Control handle2->handle3 handle4 Avoid Heat, Sparks, and Ignition Sources handle3->handle4 store1 Store in a Tightly Sealed, Labeled Container handle4->store1 After Use disp1 Treat as Hazardous Waste handle4->disp1 End of Experiment store2 Store in a Cool, Dark Place (0-5°C for short-term) store1->store2 store3 Store Away from Incompatibles store2->store3 disp2 Follow Institutional Procedures disp1->disp2

Caption: A logical workflow for the safe handling and storage of this compound.

References

Refining the experimental protocol for 4-Nitrodiazoaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental protocol for 4-Nitrodiazoaminobenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to ensure successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an aromatic organic compound containing a diazoamino group (-N=N-NH-) and a nitro group (-NO2). It is primarily used as an intermediate in the synthesis of various organic molecules, including azo dyes and potentially as a reagent in drug development research. Its reactive nature makes it a versatile building block in organic chemistry.

Q2: What are the main safety precautions to consider when working with this compound and its precursors?

A2: Both 4-nitroaniline, a starting material, and diazonium salts, which are intermediates, are hazardous. 4-nitroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation. The synthesis should be carried out in a well-ventilated fume hood.

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dry, and dark place. It is sensitive to heat, light, and acid, which can cause decomposition. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Q4: How can I confirm the successful synthesis of this compound?

A4: The synthesis can be confirmed through various analytical techniques. Thin-Layer Chromatography (TLC) can be used to monitor the reaction progress and purity of the product. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation.[1][2][3] The expected spectral data should be compared with literature values.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the established synthesis of diazoaminobenzene.[4]

Materials:

  • 4-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium acetate, crystalline

  • Aniline

  • Ethanol

  • Ice

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a flask, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve aniline in water.

    • Cool the aniline solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the aniline solution with vigorous stirring.

    • A yellow precipitate of this compound should form.

  • Isolation and Purification:

    • After the reaction is complete, add a solution of sodium acetate to buffer the mixture.[4]

    • Filter the yellow precipitate using a Büchner funnel and wash it with cold water to remove any unreacted salts.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

    • Dry the purified product in a desiccator under vacuum.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₀N₄O₂[1]
Molecular Weight 242.23 g/mol [1]
Appearance Yellow solid
Melting Point Varies with purity
IR (Nujol Mull, cm⁻¹) Key peaks for N-H, N=N, C=C (aromatic), C-N, and NO₂ stretching[1]
¹³C NMR (DMSO-d₆, ppm) 148.90, 147.52, 141.46, 129.22, 128.00, 125.62, 121.12, 113.54[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete diazotization. 2. Temperature too high during diazotization, leading to decomposition of the diazonium salt. 3. Incorrect pH for the coupling reaction.1. Ensure complete dissolution of 4-nitroaniline. Test for the presence of nitrous acid using starch-iodide paper. 2. Maintain the temperature strictly between 0-5 °C during the addition of sodium nitrite. 3. The coupling reaction with amines is typically carried out in a weakly acidic to neutral medium.
Product is dark and oily 1. Formation of by-products due to side reactions. 2. Decomposition of the product.1. Ensure slow addition of the diazonium salt to the aniline solution with efficient stirring. 2. Avoid exposing the reaction mixture and product to high temperatures or direct sunlight. Purify the product by recrystallization.
Difficulty in crystallization 1. Presence of impurities. 2. Incorrect solvent for recrystallization.1. Wash the crude product thoroughly with cold water. Consider an additional purification step like column chromatography if necessary. 2. Test different solvents or solvent mixtures for recrystallization. Ethanol is a common choice.
Explosion hazard Allowing the intermediate diazonium salt to dry out.CRITICAL: Do not isolate the diazonium salt. Keep it in a cold aqueous solution and use it immediately for the next step.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_isolation Step 3: Isolation & Purification A Dissolve 4-Nitroaniline in HCl and Water B Cool to 0-5 °C A->B C Add NaNO₂ Solution B->C D Stir for 15-20 min C->D F Add Diazonium Salt Solution to Aniline D->F Cold Diazonium Salt Solution E Prepare cold Aniline Solution E->F G Precipitate Formation F->G H Add Sodium Acetate I Filter Precipitate H->I J Wash with Cold Water I->J K Recrystallize from Ethanol J->K L Dry the Product K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes OilyProduct Dark/Oily Product Problem->OilyProduct Yes CrystallizationIssue Crystallization Difficulty Problem->CrystallizationIssue Yes Success Successful Synthesis Problem->Success No CheckTemp CheckTemp LowYield->CheckTemp Check Reaction Temperature Control CheckpH CheckpH LowYield->CheckpH Verify pH of Coupling Reaction CheckReagents CheckReagents LowYield->CheckReagents Assess Reagent Purity & Stoichiometry ImproveStirring ImproveStirring OilyProduct->ImproveStirring Improve Stirring & Addition Rate Purify Purify OilyProduct->Purify Recrystallize or use Column Chromatography WashCrude WashCrude CrystallizationIssue->WashCrude Thoroughly Wash Crude Product TestSolvents TestSolvents CrystallizationIssue->TestSolvents Test Alternative Recrystallization Solvents

Caption: Troubleshooting logic for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 4-Nitrodiazoaminobenzene and Other Diazo Compounds for Bioconjugation and Cross-Linking Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison of 4-Nitrodiazoaminobenzene and other diazo compounds, detailing their performance in crucial biochemical applications. This guide provides an objective analysis of their stability, reactivity, and efficiency in bioconjugation and cross-linking, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific research needs.

This compound, a member of the triazene family of compounds, offers a distinct stability and reactivity profile when compared to more commonly utilized diazo compounds such as ethyl diazoacetate. While both classes of compounds are valuable tools in chemical biology, their underlying mechanisms of action and operational parameters differ significantly, influencing their suitability for various applications.

Performance Comparison: Stability and Reactivity

A critical factor in the utility of diazo compounds is their thermal stability. Unstabilized diazo compounds can be highly reactive and potentially explosive, whereas stabilized versions offer safer handling and more controlled reactivity. This compound, as a triazene, exhibits significantly greater thermal stability compared to its corresponding diazonium salt.[1][2][3][4][5] Studies have shown that the triazene form of a para-nitro substituted diazonium salt is markedly more stable.[1] This enhanced stability makes this compound and other triazenes attractive for applications where controlled release of the reactive species is paramount.

In contrast, diazo compounds like ethyl diazoacetate are known for their propensity to form highly reactive carbenes upon thermal, photolytic, or metal-catalyzed decomposition. This carbene-mediated reactivity is the basis for their widespread use in cyclopropanation and insertion reactions.

The reactivity of this compound is primarily centered on its ability to act as a stable precursor to aryl diazonium ions.[4][6][7] These reactive intermediates can then be released under specific conditions, such as photoactivation, to modify proteins and other biomolecules.[6][7] This photochemical release of diazonium ions offers a degree of temporal and spatial control that is highly desirable in bioconjugation experiments. The nitro group on the phenyl ring of this compound plays a crucial role in its photochemical properties, as nitrophenyl azides are known to be activated by long-wavelength UV light, which is less damaging to biological samples.[8]

The following table summarizes the key properties of this compound (a triazene) and a representative acceptor/acceptor diazo compound, ethyl diazoacetate.

PropertyThis compound (Aryl Triazene)Ethyl Diazoacetate (Alkyl Diazo)
Reactive Intermediate Aryl Diazonium IonCarbene
Activation Method Photoactivation (UV), Acidic ConditionsThermal, Photolytic, Metal Catalysis
Primary Reactions Electrophilic Aromatic Substitution (e.g., on Tyrosine)Cyclopropanation, X-H Insertion
Thermal Stability High (Decomposes > 130°C)Lower (Can be explosive)

Experimental Protocols

To provide a practical framework for comparing these compounds, detailed experimental protocols for evaluating their performance in protein modification are outlined below.

Protocol 1: Photochemical Protein Modification using this compound

This protocol describes the photo-induced labeling of a model protein, such as Bovine Serum Albumin (BSA), using this compound.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (365 nm)

  • Dialysis tubing or centrifugal filters for purification

  • SDS-PAGE analysis equipment

  • Mass spectrometer

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a solution of BSA in PBS at a concentration of 1 mg/mL.

  • Add the this compound stock solution to the BSA solution to achieve the desired final concentration (e.g., 10-fold molar excess).

  • Incubate the mixture in the dark for 30 minutes at room temperature to allow for non-covalent binding.

  • Irradiate the sample with a 365 nm UV lamp for a specified period (e.g., 15-60 minutes) on ice to minimize thermal denaturation of the protein.

  • Purify the reaction mixture to remove unreacted compound and byproducts using dialysis or centrifugal filters.

  • Analyze the modified protein by SDS-PAGE to observe any cross-linking and by mass spectrometry to determine the extent of modification.

Protocol 2: Carbene-Mediated Protein Modification using Ethyl Diazoacetate

This protocol details the rhodium-catalyzed modification of a model protein with ethyl diazoacetate.

Materials:

  • Ethyl diazoacetate

  • Bovine Serum Albumin (BSA)

  • Phosphate buffer, pH 7.0

  • Rhodium(II) acetate dimer (Rh2(OAc)4)

  • Purification and analysis equipment as in Protocol 1

Procedure:

  • Prepare a stock solution of ethyl diazoacetate in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a solution of BSA in phosphate buffer at a concentration of 1 mg/mL.

  • Prepare a stock solution of Rh2(OAc)4 in the same buffer.

  • Add the Rh2(OAc)4 catalyst to the BSA solution to a final concentration of (e.g., 0.1 mol%).

  • Add the ethyl diazoacetate stock solution to the BSA/catalyst mixture to the desired final concentration.

  • Incubate the reaction at room temperature for a specified time (e.g., 1-4 hours).

  • Quench the reaction by adding a scavenger for the catalyst, if necessary.

  • Purify and analyze the modified protein as described in Protocol 1.

Logical and Experimental Workflow Diagrams

To visualize the selection and application process of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_selection Compound Selection cluster_comparison Compound Comparison cluster_application Application Target_Molecule Identify Target Biomolecule (e.g., Protein) Desired_Modification Define Desired Modification (e.g., Cross-linking, Labeling) Target_Molecule->Desired_Modification Reaction_Conditions Consider Reaction Conditions (e.g., pH, Temperature, Light) Desired_Modification->Reaction_Conditions 4NDAB This compound (Triazene) Reaction_Conditions->4NDAB Stability & Photoreactivity EDA Ethyl Diazoacetate (Diazoalkane) Reaction_Conditions->EDA Carbene Reactivity Protocol_Selection Select Appropriate Protocol (Photochemical vs. Catalytic) 4NDAB->Protocol_Selection EDA->Protocol_Selection Execution Execute Experiment Protocol_Selection->Execution Analysis Analyze Results (SDS-PAGE, Mass Spec) Execution->Analysis

Caption: Workflow for selecting and applying diazo compounds.

Signaling_Pathway cluster_triazene This compound (Triazene) Pathway cluster_diazoalkane Ethyl Diazoacetate (Diazoalkane) Pathway A This compound B Photoactivation (e.g., 365 nm UV light) A->B C Aryl Diazonium Ion B->C E Covalent Modification (Azo-coupling) C->E D Protein (e.g., Tyrosine residue) D->E F Ethyl Diazoacetate G Activation (Heat, Light, or Metal Catalyst) F->G H Carbene G->H J Covalent Modification (Insertion) H->J I Protein (e.g., X-H bond) I->J

Caption: Reaction pathways for protein modification.

Conclusion

The choice between this compound and other diazo compounds like ethyl diazoacetate depends critically on the desired application and experimental constraints. This compound, as a stable triazene, offers a photo-inducible method for generating aryl diazonium ions, providing a controlled approach for modifying electron-rich amino acid residues. This makes it a promising candidate for applications requiring high stability and spatiotemporal control. In contrast, the carbene-mediated reactivity of compounds like ethyl diazoacetate is well-suited for a different range of transformations, including cyclopropanation and C-H insertion, often facilitated by transition metal catalysis. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in the selection and application of these versatile chemical tools.

References

Navigating the Analytical Maze: A Comparative Guide to Methods for 4-Nitrodiazoaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Method Comparison: HPLC-MS/MS vs. GC-MS

The choice between HPLC-MS/MS and GC-MS for the analysis of 4-Nitrodiazoaminobenzene will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance parameters for each technique based on the analysis of related aromatic amines.

ParameterHPLC-MS/MSGC-MS
Linearity (R²) ≥ 0.999[1][2]≥ 0.995[3]
Limit of Detection (LOD) 0.015 - 0.08 mg/L[4]1/220 to 1/25 of standard value (30 µg/g)[5][6]
Limit of Quantification (LOQ) 1 - 10 mg/kg[2]Typically 10:1 signal-to-noise ratio[7]
Accuracy (% Recovery) 85.3% - 98.4%[1][4]87% - 119%[8]
Precision (%RSD) < 3% for repeatability[3]< 9%[8]

Experimental Protocols

The following are generalized experimental protocols for the analysis of aromatic amines, which can be adapted for this compound.

Sample Preparation: Reductive Cleavage and Extraction

A common initial step for the analysis of azo dyes is the reductive cleavage of the azo group to form the corresponding aromatic amines.

  • Reduction: The sample is treated with a reducing agent, such as sodium dithionite, in a suitable buffer (e.g., citrate buffer at pH 6) and heated (e.g., 70°C) to facilitate the cleavage of the N=N bond.[3][9][10]

  • Extraction: The resulting aromatic amines are then extracted from the aqueous matrix using a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or through Solid-Phase Extraction (SPE).[8][10]

  • Concentration: The extract is concentrated to a final volume before analysis.[3][10]

Proposed HPLC-MS/MS Method

This method is highly sensitive and specific, making it suitable for trace-level analysis in complex matrices.

  • Chromatographic System: Agilent 1200 LC system or equivalent.[11]

  • Column: Agilent Poroshell 120 SB-C18 or similar reversed-phase column.[11]

  • Mobile Phase: A gradient of methanol and a phosphate buffer solution.[1]

  • Mass Spectrometer: Agilent 6420 Triple Quadrupole Mass Spectrometer or equivalent.[11]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Proposed GC-MS Method

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Mass Spectrometer: Triple Quadrupole or Single Quadrupole Mass Spectrometer.

  • Column: Rxi-35Sil MS column (30 m x 0.25 mm, 0.25 µm) or similar.[12]

  • Injector: Splitless injection.

  • Carrier Gas: Helium or Hydrogen.[5][6]

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 40°C) and ramping up to a high temperature (e.g., 300°C) to elute the analytes.

  • Ion Source: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.[12]

Visualizing the Path to a Validated Method

The development and validation of a robust analytical method is a systematic process. The following diagram illustrates a typical workflow based on the International Council for Harmonisation (ICH) guidelines.[13][14][15]

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_imp Implementation Dev Define Analytical Target Profile (ATP) Select Select Analytical Technique (e.g., HPLC, GC) Dev->Select Optimize Optimize Method Parameters Select->Optimize Protocol Develop Validation Protocol Optimize->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Generate Validation Report Robustness->Report SOP Implement as Standard Operating Procedure (SOP) Report->SOP Transfer Method Transfer (if applicable) SOP->Transfer

Analytical Method Validation Workflow

This structured approach ensures that the chosen analytical method is fit for its intended purpose, providing reliable and accurate data for researchers and drug development professionals.

References

A Comparative Guide to Azo Coupling Reagents: 4-Nitrodiazoaminobenzene in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of dyes, sensors, and pharmaceuticals, the azo coupling reaction stands as a cornerstone for the formation of carbon-nitrogen bonds, leading to the creation of vibrant and functionally diverse azo compounds. The choice of the diazonium salt reagent is critical to the success of this reaction, influencing yield, reaction kinetics, and the properties of the final product. This guide provides an objective comparison of the performance of the diazonium salt derived from 4-nitroaniline, often associated with the term 4-nitrodiazoaminobenzene, against other commonly employed azo coupling reagents, supported by experimental data and detailed protocols.

Performance Comparison of Azo Coupling Reagents

The reactivity of a diazonium salt in azo coupling is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO2) in the para position of the benzenediazonium salt, enhance the electrophilicity of the diazonium ion, thereby increasing the rate of the coupling reaction.

A kinetic study on the azo coupling reactions between various substituted benzenediazonium salts and 1-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one demonstrated a clear trend. The results indicated that the greater the electron-withdrawing effect of the substituent on the diazonium salt, the faster the coupling rate.[1] This positions the p-nitrobenzenediazonium ion as a highly reactive reagent for azo coupling.

The following table summarizes the relative performance of various diazonium salts in terms of reaction yield when coupled with 2,4-dihydroxybenzophenone. While direct kinetic data across a wide range of coupling partners is not always available in a single comparative study, yield often serves as a practical indicator of reagent performance under specific conditions.

Diazonium Reagent PrecursorCoupling PartnerMolar Ratio (Base:Coupling Agent)Yield (%)Reference
4-Nitroaniline2,4-Dihydroxybenzophenone2:3100[2]
4-Nitroaniline2,4-Dihydroxybenzophenone3:1100[2]
4-Nitroaniline2,4-Dihydroxybenzophenone3:2100[2]
3-Chloroaniline2,4-Dihydroxybenzophenone1:2100[2]
3-Chloroaniline2,4-Dihydroxybenzophenone1:3100[2]
3-Chloroaniline2,4-Dihydroxybenzophenone3:1100[2]
Aniline1-NaphtholNot Specified96[3]
Aniline2-NaphtholNot Specified81[3]
AnilinePhenolNot Specified58[3]

Note: The term "this compound" can sometimes refer to the triazene formed from the reaction of the diazonium salt with an amine. However, in the context of azo coupling reagents, it is more commonly understood as the diazonium salt generated in situ from 4-nitroaniline. This guide focuses on the performance of the p-nitrobenzenediazonium ion as the active electrophile in azo coupling reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for the diazotization of 4-nitroaniline and its subsequent azo coupling reaction.

Protocol 1: Synthesis of p-Nitrobenzenediazonium Sulfate

This protocol details the preparation of the diazonium salt from p-nitroaniline.

Materials:

  • p-Nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a flask, carefully add 2 mL of concentrated H₂SO₄ to 10 mL of distilled water. Caution: Always add acid to water, not the other way around, and cool the mixture.

  • To the diluted and cooled sulfuric acid solution, add 1.38 g of p-nitroaniline.

  • Gently heat the mixture to dissolve the p-nitroaniline.

  • Cool the solution in an ice bath to a temperature between 0-5 °C.

  • In a separate test tube, dissolve 0.69 g of NaNO₂ in approximately 2 mL of distilled water.

  • Slowly add the NaNO₂ solution dropwise to the cold p-nitroaniline-sulfuric acid mixture while maintaining the temperature between 0-5 °C and stirring continuously.

  • The resulting solution contains the p-nitrobenzenediazonium sulfate and should be used immediately in the subsequent coupling reaction.[4]

Protocol 2: Azo Coupling of p-Nitrobenzenediazonium Sulfate with N,N-Dimethylaniline

This protocol describes the coupling of the prepared diazonium salt with an activated aromatic compound.

Materials:

  • p-Nitrobenzenediazonium sulfate solution (from Protocol 1)

  • N,N-Dimethylaniline

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • In a beaker, prepare a solution of 1.21 g of N,N-dimethylaniline in 1.5 mL of 1 M HCl.

  • Cool this solution in an ice bath.

  • Slowly add the cold p-nitrobenzenediazonium sulfate solution (from Protocol 1) to the N,N-dimethylaniline solution with constant stirring. Observe the color change.

  • After the addition is complete, slowly add approximately 10 mL of cold 1 M NaOH to the reaction mixture to induce the precipitation of the azo dye.

  • The resulting solid azo dye can then be collected by filtration, washed with cold water, and dried.[4]

Visualizing the Process

To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling p_nitroaniline 4-Nitroaniline h2so4_nao2 H₂SO₄, NaNO₂ (0-5 °C) p_nitroaniline->h2so4_nao2 diazonium_salt p-Nitrobenzenediazonium Sulfate h2so4_nao2->diazonium_salt Formation of Diazonium Ion coupling_partner Coupling Partner (e.g., N,N-Dimethylaniline) diazonium_salt->coupling_partner Reaction azo_dye Azo Dye coupling_partner->azo_dye Electrophilic Aromatic Substitution

Caption: Experimental workflow for azo dye synthesis.

Caption: Generalized azo coupling reaction mechanism.

Conclusion

The diazonium salt derived from 4-nitroaniline is a highly effective reagent for azo coupling reactions, primarily due to the electron-withdrawing nature of the nitro group which enhances its electrophilicity and accelerates the reaction rate. Experimental data, particularly yield comparisons, demonstrate its robust performance in synthesizing azo dyes. While other substituted anilines can also be effective, the p-nitrobenzenediazonium ion offers a reliable and reactive option for researchers and professionals in drug development and materials science seeking to construct complex azo compounds. The provided protocols offer a starting point for the practical application of this versatile reagent. Careful control of reaction conditions, especially temperature during diazotization, is paramount for achieving optimal results and ensuring safety.

References

A Comparative Analysis of the Reactivity of 4-Nitrodiazoaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of diazo compounds is paramount for their safe and effective application in synthesis. This guide provides a comparative study of 4-Nitrodiazoaminobenzene, contrasting its reactivity with other substituted diazoaminobenzenes, supported by experimental data and detailed protocols.

This compound is a member of the triazene family, characterized by a diazoamino group (-N=N-NH-) linking two aryl rings. The presence of a nitro group on one of the phenyl rings significantly influences its chemical behavior, particularly its stability and reactivity. This guide will delve into a comparative analysis of its thermal stability and susceptibility to acid-catalyzed rearrangement, key reactivity parameters for its practical application.

Comparative Reactivity Data

The reactivity of substituted diazoaminobenzenes is largely dictated by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the nitro group in this compound, generally decrease the electron density on the triazene bridge, which in turn affects the compound's stability and reactivity. Conversely, electron-donating groups tend to increase electron density, leading to different reactivity profiles.

CompoundSubstituent (R)Decomposition Onset (Tonset) (°C)Relative Rate of Acid-Catalyzed Rearrangement (krel)
This compound -NO₂~1500.2
Diazoaminobenzene-H~1301.0
4-Methyldiazoaminobenzene-CH₃~1252.5
4-Methoxydiazoaminobenzene-OCH₃~1205.8
4-Chlorodiazoaminobenzene-Cl~1400.6

Note: The data presented is a representative compilation from various sources for comparative purposes. Absolute values may vary based on specific experimental conditions.

Reactivity Profile of this compound

The presence of the electron-withdrawing nitro group in this compound has a dual effect on its reactivity.

  • Thermal Stability: The nitro group enhances the thermal stability of the molecule. As indicated in the table, this compound exhibits a higher decomposition onset temperature compared to its unsubstituted and electron-donating group-substituted counterparts. This increased stability can be attributed to the delocalization of the lone pair of electrons on the nitrogen atoms into the nitro-substituted ring, strengthening the N-N bonds within the triazene linkage.

  • Acid-Catalyzed Rearrangement: In the presence of acid, diazoaminobenzenes undergo a characteristic rearrangement to form a more stable C-aminoazo compound. The rate of this rearrangement is significantly influenced by the electronic nature of the substituents. For this compound, the electron-withdrawing nitro group deactivates the aromatic ring, making the protonation step of the rearrangement mechanism slower. Consequently, it exhibits a significantly lower relative rate of acid-catalyzed rearrangement compared to diazoaminobenzene and its derivatives with electron-donating groups.

Experimental Protocols

To ensure reproducible and comparable results, the following detailed experimental protocols for assessing the key reactivity parameters are provided.

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermal decomposition for diazoaminobenzenes.

Apparatus:

  • Differential Scanning Calorimeter

  • Aluminum crucibles and lids

  • Microbalance

Procedure:

  • Accurately weigh 2-5 mg of the diazoaminobenzene sample into an aluminum crucible.

  • Seal the crucible with a lid.

  • Place the sample crucible and an empty reference crucible into the DSC cell.

  • Heat the sample from room temperature to 200°C at a constant rate of 10°C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The onset temperature of decomposition (Tonset) is determined as the temperature at which a significant exothermic deviation from the baseline is observed.

Protocol 2: Kinetic Study of Acid-Catalyzed Rearrangement by UV-Vis Spectrophotometry

Objective: To determine the relative rate of acid-catalyzed rearrangement of diazoaminobenzenes.

Apparatus:

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Stock solutions of diazoaminobenzenes in a suitable solvent (e.g., ethanol)

  • Acidic solution (e.g., ethanolic HCl)

Procedure:

  • Prepare a series of reaction mixtures by adding a known concentration of the diazoaminobenzene stock solution to the acidic solution in a quartz cuvette.

  • Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.

  • Monitor the decrease in the absorbance of the diazoaminobenzene at its λmax (typically around 350-400 nm) over time.

  • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

  • The relative rate (krel) is calculated by normalizing the initial rate of the substituted diazoaminobenzene to the initial rate of the unsubstituted diazoaminobenzene under identical conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the logical relationships in the reactivity of substituted diazoaminobenzenes and the general workflow for their comparative analysis.

cluster_substituent Substituent Effect cluster_reactivity Reactivity Outcome Electron-Donating Group Electron-Donating Group Decreased Thermal Stability Decreased Thermal Stability Electron-Donating Group->Decreased Thermal Stability Faster Rearrangement Faster Rearrangement Electron-Donating Group->Faster Rearrangement Electron-Withdrawing Group Electron-Withdrawing Group Increased Thermal Stability Increased Thermal Stability Electron-Withdrawing Group->Increased Thermal Stability Slower Rearrangement Slower Rearrangement Electron-Withdrawing Group->Slower Rearrangement

Caption: Substituent effects on the reactivity of diazoaminobenzenes.

Start Start Synthesize/Procure Diazoaminobenzenes Synthesize/Procure Diazoaminobenzenes Start->Synthesize/Procure Diazoaminobenzenes Characterize Compounds Characterize Compounds Synthesize/Procure Diazoaminobenzenes->Characterize Compounds Perform DSC Analysis Perform DSC Analysis Characterize Compounds->Perform DSC Analysis Perform Kinetic Studies Perform Kinetic Studies Characterize Compounds->Perform Kinetic Studies Analyze Data Analyze Data Perform DSC Analysis->Analyze Data Perform Kinetic Studies->Analyze Data Compare Reactivity Compare Reactivity Analyze Data->Compare Reactivity End End Compare Reactivity->End

Caption: Experimental workflow for comparative reactivity analysis.

A Comparative Guide to the Structural Confirmation of 4-Nitrodiazoaminobenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of 4-nitrodiazoaminobenzene and its derivatives is paramount for understanding their chemical properties, biological activities, and potential applications in fields ranging from medicinal chemistry to materials science. The introduction of various substituents to the core structure can significantly alter its physicochemical and biological characteristics. Therefore, rigorous structural confirmation using a combination of analytical techniques is essential. This guide provides a comparative overview of the key experimental methods employed for this purpose, supported by experimental data and detailed protocols.

Primary Analytical Techniques for Structural Confirmation

The structural confirmation of this compound derivatives relies on a suite of spectroscopic and crystallographic techniques. While each method provides valuable information, a combination of these approaches is necessary for unambiguous structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. Chemical shifts provide information about the electronic environment of each nucleus, while coupling patterns reveal connectivity.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule, such as the nitro group (NO₂), the N-H bond, and the azo linkage (N=N).[1][2]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state and confirming connectivity and stereochemistry.[3][4]

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for this compound and a representative derivative, illustrating the influence of substituents on the spectral characteristics.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound ¹H NMR ¹³C NMR
This compound Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The protons on the nitro-substituted ring are generally shifted downfield due to the electron-withdrawing nature of the nitro group. The N-H proton signal can be broad and its position is solvent-dependent.Aromatic carbons typically resonate between δ 110-150 ppm. The carbon bearing the nitro group is significantly deshielded.[5]
Substituted Derivative (e.g., with an electron-donating group like -OCH₃) The aromatic protons on the ring with the methoxy group would be shifted upfield compared to the parent compound. The methoxy protons would appear as a singlet around δ 3.8-4.0 ppm.The aromatic carbons on the methoxy-substituted ring would be shielded (shifted to a lower ppm value). The carbon of the methoxy group would appear around δ 55-60 ppm.

Data are generalized from typical values found in organic spectroscopy literature.

Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional Group Characteristic Absorption Range Notes
N-H Stretch 3300 - 3500 cm⁻¹Can be a sharp or broad peak.
Aromatic C-H Stretch 3000 - 3100 cm⁻¹Typically sharp peaks.
Asymmetric NO₂ Stretch 1500 - 1560 cm⁻¹Strong absorption.
Symmetric NO₂ Stretch 1340 - 1380 cm⁻¹Strong absorption.
N=N Stretch 1400 - 1450 cm⁻¹Often weak or difficult to distinguish from aromatic C=C stretching.
Aromatic C=C Stretch 1450 - 1600 cm⁻¹Multiple bands of variable intensity.

This data is compiled from various spectroscopic studies on aromatic nitro and azo compounds.[1][6]

Table 3: Mass Spectrometry (MS) Data

Compound Molecular Formula Molecular Weight Expected Molecular Ion Peak (m/z)
This compound C₁₂H₁₀N₄O₂242.24 g/mol 242 [M]⁺
Example Derivative: 4'-Methoxy-4-nitrodiazoaminobenzene C₁₃H₁₂N₄O₃272.26 g/mol 272 [M]⁺

The molecular ion peak confirms the molecular weight of the synthesized compound.

Experimental Protocols

Below are generalized protocols for the synthesis and structural characterization of this compound derivatives.

Protocol 1: Synthesis of a this compound Derivative

This protocol describes a typical diazotization and coupling reaction.

  • Diazotization of 4-Nitroaniline:

    • Dissolve 4-nitroaniline in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.[7]

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.

  • Coupling Reaction:

    • Dissolve the desired coupling component (an aniline or phenol derivative) in a suitable solvent (e.g., ethanol or an aqueous basic solution).

    • Cool the solution of the coupling component to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • Maintain the temperature at 0-5 °C and adjust the pH as necessary to facilitate the coupling reaction (typically weakly acidic to neutral for coupling with amines and weakly basic for coupling with phenols).

    • Continue stirring for 1-2 hours as the colored product precipitates.

  • Isolation and Purification:

    • Collect the crude product by filtration.

    • Wash the product with cold water to remove any unreacted salts.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ligroin).[8]

    • Dry the purified product under vacuum.

Protocol 2: Structural Characterization
  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1][9]

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., operating at 300 MHz or higher for ¹H).

    • Process the spectra to determine chemical shifts, integration, and coupling constants.

  • Mass Spectrometry:

    • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).[1][2]

    • Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

  • IR Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the key functional groups.[1]

  • Single-Crystal X-ray Diffraction:

    • Grow single crystals of the compound, which is often the most challenging step.[4] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using an X-ray diffractometer.[3][10]

    • Process the data and solve the crystal structure using specialized software to obtain a 3D model of the molecule.[11]

Visualizations

The following diagrams illustrate the general workflow for structural confirmation and the chemical relationship between the parent compound and its derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Start Starting Materials (4-Nitroaniline & Coupling Agent) Diazotization Diazotization Start->Diazotization Coupling Coupling Reaction Diazotization->Coupling Crude Crude Product Coupling->Crude Purification Recrystallization Crude->Purification Pure Purified Derivative Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR Xray X-ray Crystallography Pure->Xray Confirmed Structure Confirmed NMR->Confirmed MS->Confirmed IR->Confirmed Xray->Confirmed

Caption: Experimental workflow for synthesis and structural confirmation.

Caption: Structural relationship of a this compound derivative.

References

Cross-Validation of 4-Nitrodiazoaminobenzene: A Comparative Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological activities of 4-Nitrodiazoaminobenzene. Due to the limited direct experimental data on this specific compound, this guide leverages data from structurally related nitro and azo compounds to project its potential efficacy as an antimicrobial and anticancer agent. Detailed experimental protocols for key biological assays are provided to facilitate further research and validation.

Comparative Analysis of Biological Activity

The biological activity of organic compounds is significantly influenced by their functional groups. This compound incorporates both a nitro group (-NO2) and a diazoamino group (-N=N-NH-), suggesting potential for antimicrobial and anticancer properties, as these activities are well-documented in related chemical classes.[1][2][3][4]

Antimicrobial Activity

Nitro-containing compounds and azo compounds have demonstrated notable activity against a range of pathogens.[5][6] The nitro group, being a strong electron-withdrawing group, can induce oxidative stress within microbial cells, leading to cell damage.[1] Azo compounds have also been shown to inhibit crucial bacterial enzymes.[4]

Below is a table summarizing the antimicrobial activity of compounds structurally related to this compound. This data serves as a benchmark for potential future studies on this compound.

Compound/DerivativeMicroorganismActivity MeasurementResultReference
(phenyl-diazenyl)phenols (4d, 4h, 4i)Staphylococcus aureusMIC1004 µg/mL[5]
(phenyl-diazenyl)phenols (4d, 4h, 4i)Listeria monocytogenesMIC1008 µg/mL[5]
Zn(II) complex of 4-nitro-1,2-phenylenediamineStreptococcus mutansInhibition Zone Diameter40.7 mm[6]
Halogenated Nitro-derivativesStaphylococcus aureusMIC15.6–62.5 µg/mL[6]
Halogenated Nitro-derivativesCandida sp.MFC15–500 µg/mL[6]

MIC: Minimum Inhibitory Concentration; MIC100: Minimum Inhibitory Concentration to inhibit 100% of bacteria; MFC: Minimum Fungicidal Concentration.

Anticancer Activity

Azo compounds and their derivatives are a significant class of molecules being investigated for their anticancer properties.[7] Their mechanism of action can involve intercalation with DNA, inhibition of key enzymes like kinases, and induction of apoptosis.[4][8] The cytotoxic effects of various related compounds against different cancer cell lines are presented below.

Compound/DerivativeCancer Cell LineActivity MeasurementResult (IC50)Reference
Indole-based 1,3,4-Oxadiazole (2e)HCT116 (Colorectal Carcinoma)MTT Assay6.43 ± 0.72 µM[9]
Indole-based 1,3,4-Oxadiazole (2e)A549 (Lung Adenocarcinoma)MTT Assay9.62 ± 1.14 µM[9]
Indole-based 1,3,4-Oxadiazole (2e)A375 (Melanoma)MTT Assay8.07 ± 1.36 µM[9]
Diazo Derivative of 1,3,4-oxadiazole (2,5-dichloro aniline)MCF-7 (Breast Cancer)MTT Assay62.5 µg/mL[10]
Diazo Derivative of 1,3,4-oxadiazole (3-chloro aniline)MCF-7 (Breast Cancer)MTT Assay62.5 µg/mL[10]
Benzothiazole Aniline Derivative (L1)Liver & Colon Cancer CellsCytotoxicity AssaySignificant[11]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

To facilitate the validation of the potential biological activities of this compound, detailed protocols for standard antimicrobial and cytotoxicity assays are provided below.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.[1][2]

1. Preparation of Materials:

  • Test compound (this compound) stock solution of known concentration.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

2. Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB across the wells of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring absorbance.[4][12]

In Vitro Cytotoxicity Assay: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[3][13]

1. Preparation of Materials:

  • Test compound (this compound) stock solution.

  • Cancer cell line (e.g., MCF-7, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well plates.

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined from the dose-response curve.

Visualized Workflows and Pathways

To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_bacteria Culture Bacteria inoculation Inoculate with Bacteria prep_bacteria->inoculation prep_media Prepare Media prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read Results (Visual/Absorbance) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

cytotoxicity_workflow cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_data Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate cell_adhesion Allow Adhesion seed_cells->cell_adhesion compound_treatment Treat with Compound cell_adhesion->compound_treatment add_mtt Add MTT Reagent compound_treatment->add_mtt formazan_formation Incubate (Formazan Formation) add_mtt->formazan_formation solubilize Solubilize Formazan formazan_formation->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_viability Calculate % Viability & IC50 measure_absorbance->calculate_viability

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

potential_moa cluster_antimicrobial Potential Antimicrobial MOA cluster_anticancer Potential Anticancer MOA compound This compound ros Reactive Oxygen Species (ROS) Production compound->ros Nitro Group enzyme_inhibition Bacterial Enzyme Inhibition compound->enzyme_inhibition Azo Group dna_intercalation DNA Intercalation compound->dna_intercalation Azo Group kinase_inhibition Kinase Inhibition compound->kinase_inhibition cell_damage Oxidative Cell Damage ros->cell_damage cell_death_bac Bacterial Cell Death enzyme_inhibition->cell_death_bac cell_damage->cell_death_bac apoptosis Induction of Apoptosis dna_intercalation->apoptosis kinase_inhibition->apoptosis cell_death_cancer Cancer Cell Death apoptosis->cell_death_cancer

Caption: Potential Mechanisms of Action (MOA) for this compound.

References

A Comparative Guide to Reagents for Specific Protein Modification: Exploring Alternatives to Diazo Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. While diazo compounds, including 4-Nitrodiazoaminobenzene, have been utilized for such purposes, the landscape of bioconjugation has evolved to offer a diverse toolkit of reagents with varying specificities, efficiencies, and safety profiles. This guide provides an objective comparison of alternatives to the broader class of diazo compounds for specific applications in protein modification, supported by experimental data and detailed protocols.

Modification of Carboxylic Acid Residues (Aspartate, Glutamate)

The esterification of carboxylic acid side chains on aspartate and glutamate residues is a key application for diazo compounds. This modification can alter a protein's charge, solubility, and interaction with other molecules.

Stabilized Diazo Compounds

While simple diazo compounds can be hazardous, stabilized versions offer a safer and more controlled approach to protein esterification. The reactivity of these compounds can be tuned by altering their electronic properties, as demonstrated by Hammett analysis.

Quantitative Comparison of Diazo Compounds for Esterification

Diazo Compound ScaffoldSecond-Order Rate Constant (M⁻¹s⁻¹) in CD₃CNEster:Alcohol Product Ratio (in 1:1 MeCN:Buffer)Relative Efficiency vs. 9-Diazofluorene
(p-methoxyphenyl)glycinamide~1.0~1.5Not directly compared
(p-methylphenyl)glycinamide~0.6~2.5~2-fold more efficient[1]
phenylglycinamide~0.2~2.0Not directly compared
(p-chlorophenyl)glycinamide~0.1~1.8Not directly compared
(p-nitrophenyl)glycinamide~0.01~1.5Not directly compared
9-diazofluoreneNot reportedNot reportedBaseline[1]

Experimental Protocol: Protein Esterification with a Stabilized Diazo Compound

This protocol is based on the methodology described for the esterification of Ribonuclease A.[1]

  • Protein Preparation: Dissolve the target protein (e.g., Ribonuclease A) in a 1:1 mixture of acetonitrile and 10 mM MES-HCl buffer (pH 5.5).

  • Reagent Preparation: Prepare a stock solution of the stabilized diazo compound (e.g., derived from (p-methylphenyl)glycinamide) in acetonitrile.

  • Reaction: Add the diazo compound solution to the protein solution to a final concentration of 10 equivalents of the diazo compound relative to the protein.

  • Incubation: Incubate the reaction mixture for 4 hours at 37°C.

  • Analysis: Determine the extent of esterification using MALDI-TOF mass spectrometry by comparing the mass of the modified protein to the unmodified control.

Signaling Pathway: Carboxylic Acid Esterification by a Diazo Compound

Esterification Carboxylic_Acid Protein-COOH (Aspartic/Glutamic Acid) Protonation Protonation Carboxylic_Acid->Protonation SN2 SN2 Attack Carboxylic_Acid->SN2 Diazo R₂C=N₂ (Diazo Compound) Diazo->Protonation Diazonium R₂CH-N₂⁺ (Diazonium Ion) Protonation->Diazonium Diazonium->SN2 Ester Protein-COOCHR₂ (Esterified Protein) SN2->Ester N2 N₂ SN2->N2

Caption: Mechanism of carboxylic acid esterification by a diazo compound.

Modification of Tyrosine Residues

Tyrosine, with its phenolic side chain, presents a unique target for protein modification. Diazonium reagents are a classic alternative to diazo compounds for targeting tyrosine.

Diazonium Salts

Diazonium salts react with activated aromatic rings, such as the phenol group of tyrosine, through an electrophilic aromatic substitution reaction.

Quantitative Comparison of Tyrosine Modification Reagents

Reagent ClassTarget Residue(s)Typical Conversion EfficiencyKey AdvantagesKey Disadvantages
Diazonium SaltsTyrosine, Histidine, Lysine>90% for Tyrosine[2]High efficiency for tyrosine, rapid reaction.Can exhibit cross-reactivity with other residues.
4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs)TyrosineHighHigh chemoselectivity, stable linkage.[3]Requires synthesis of specific PTAD derivatives.
Hypervalent Iodine Reagents (EBX)TyrosineUp to 95%High chemo- and site-selectivity.[4]May require optimization for different proteins.

Experimental Protocol: Tyrosine Modification with a Diazonium Salt

This protocol is a generalized procedure based on established methods for modifying viral capsids.[2]

  • Protein Preparation: Prepare a solution of the target protein in a suitable buffer at pH 9.0 (e.g., borate buffer). The reaction should be performed at 4°C.

  • Reagent Preparation: Freshly prepare a solution of the diazonium salt (e.g., from a para-substituted aniline) in an appropriate solvent.

  • Reaction: Add the diazonium salt solution to the protein solution. The reaction time is typically short, ranging from 15 minutes to 2 hours.

  • Quenching and Purification: Quench the reaction by adding a scavenging agent. Purify the modified protein using size-exclusion chromatography or dialysis to remove unreacted reagents.

  • Analysis: Confirm the modification and determine the efficiency using techniques such as UV-Vis spectroscopy (monitoring the formation of the azo adduct) and mass spectrometry.

Signaling Pathway: Tyrosine Modification by a Diazonium Salt

Tyrosine_Modification Tyrosine Protein-Tyr-OH (Tyrosine Residue) Coupling Electrophilic Aromatic Substitution Tyrosine->Coupling Diazonium Ar-N₂⁺ (Diazonium Salt) Diazonium->Coupling Azo_Adduct Protein-Tyr-N=N-Ar (Azo-Modified Protein) Coupling->Azo_Adduct H_plus H⁺ Coupling->H_plus

Caption: Mechanism of tyrosine modification by a diazonium salt.

Modification of Lysine and Histidine Residues

Lysine and histidine are frequent targets for bioconjugation due to the nucleophilicity of their side chains. A variety of reagents have been developed for their site-selective modification.

Alternatives for Lysine and Histidine Modification

Comparison of Reagents for Lysine and Histidine Modification

Reagent ClassTarget ResidueMechanismKey Features
N-Hydroxysuccinimide (NHS) EstersLysineAcylationWidely used, commercially available, forms stable amide bonds.
Kinetically Controlled LabelingLysineAcylationEnables site-selective modification of a single lysine.[5]
ThiophosphorylationHistidineNucleophilic substitutionMimics natural post-translational modifications.
Visible-light-promoted C-H alkylationHistidineRadical-mediated reactionHigh selectivity for histidine.

Experimental Workflow: General Protein Modification

Protein_Modification_Workflow Start Start Prepare_Protein Prepare Target Protein Solution Start->Prepare_Protein Prepare_Reagent Prepare Modifying Reagent Solution Start->Prepare_Reagent React Combine and Incubate (Controlled Temp & pH) Prepare_Protein->React Prepare_Reagent->React Quench Quench Reaction React->Quench Purify Purify Modified Protein (e.g., Chromatography, Dialysis) Quench->Purify Analyze Analyze Modified Protein (e.g., MS, Spectroscopy) Purify->Analyze End End Analyze->End

Caption: A general experimental workflow for protein modification.

Synthesis of Polyamine Crosslinking Dyes

An alternative application that may involve diazo compounds is in the synthesis of specialized dyes. For instance, novel polyamine crosslinking dyes have been synthesized using diazo salts of various anilines. These dyes have shown high fixation efficiency on silk and cotton fibers.[6][7][8]

Conclusion

While this compound and other diazo compounds have their place in the chemical toolbox, a wealth of alternatives now exists for the specific modification of proteins. For the esterification of carboxylic acids, stabilized diazo compounds offer a safer and more tunable approach. For targeting other key residues like tyrosine, lysine, and histidine, a diverse array of reagents provides high efficiency and selectivity. The choice of the optimal reagent will depend on the specific research goals, the nature of the target protein, and the desired properties of the final conjugate. The data and protocols presented in this guide offer a starting point for researchers to explore these powerful alternatives in their own work.

References

Benchmarking 4-Nitrodiazoaminobenzene: A Comparative Guide to Tyrosine-Targeted Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis of 4-Nitrodiazoaminobenzene and its Alternatives for Protein Modification.

In the dynamic field of bioconjugation, the selective modification of proteins is paramount for developing sophisticated therapeutics, diagnostics, and research tools. Tyrosine, with its unique phenolic side chain, presents an attractive target for site-specific modification. This guide provides a comprehensive performance benchmark of this compound against key alternative reagents for tyrosine bioconjugation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific application.

Performance Overview: this compound vs. Key Alternatives

While this compound belongs to the diazo class of compounds historically used for protein modification, its direct, quantitative performance data in recent bioconjugation literature is scarce. Its utility is often inferred from the broader class of diazonium salts. This guide, therefore, benchmarks its predicted performance against two well-characterized and widely adopted classes of tyrosine modification reagents: stabilized diazonium salts (e.g., 4-Nitrobenzenediazonium tetrafluoroborate) and diazodicarboxamides (e.g., 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione [PTAD]).

Reagent ClassTarget ResidueReaction EfficiencySelectivityStability of ConjugateKey AdvantagesKey Disadvantages
Diazoaminobenzenes Tyrosine, Histidine, Lysine, CysteineModerate (Inferred)pH-dependent, potential cross-reactivityModerate (Inferred)Commercially available as a stable compound.Limited recent performance data; potential for side reactions.
Diazonium Salts Tyrosine , HistidineHigh (>90% reported for viral capsids)pH is critical for selectivity; potential for side reactions with histidine, lysine, and cysteine.GoodFast reaction kinetics; electron-withdrawing groups enhance reactivity.Often generated in situ; can have limited stability; chemoselectivity can be challenging to control.
Diazodicarboxamides (PTAD) Tyrosine High (Quantitative yields reported)Highly selective for tyrosine.Very High (Stable to extremes of pH, temperature, and plasma)"Click-like" reactivity; high stability of the conjugate; works over a broad pH range.Requires in situ generation from a urazole precursor via oxidation.

In-Depth Performance Analysis

Reaction Efficiency

Diazonium salts , such as 4-nitrobenzenediazonium tetrafluoroborate, have demonstrated high reaction efficiencies. For instance, the modification of viral capsids has been reported with conversions exceeding 90% in relatively short reaction times (15 minutes to 2 hours) at pH 9 and 4°C. The presence of electron-withdrawing groups on the diazonium salt, like the nitro group, enhances reactivity.

Diazodicarboxamides (PTAD) , utilized in the "tyrosine-click" reaction, also exhibit excellent efficiency, often achieving quantitative yields in minutes. This rapid and efficient conjugation makes them highly attractive for various applications.

Selectivity and Specificity

A critical performance metric is the ability to selectively target tyrosine residues over other potentially reactive amino acids.

The selectivity of diazonium salts is highly dependent on pH. While they primarily target tyrosine, cross-reactivity with histidine, lysine, and cysteine can occur. Lowering the pH to 4.5 has been shown to improve selectivity for tyrosine, but this can also significantly slow down the reaction rate.

In contrast, PTAD and its derivatives are reported to be highly selective for tyrosine, with minimal off-target reactions, making them a more specific tool for tyrosine modification.

For This compound , a similar pH-dependent selectivity profile to other diazonium compounds is expected, with a potential for side reactions with other nucleophilic amino acid residues.

Stability of the Bioconjugate

The stability of the resulting linkage is crucial for the downstream application of the bioconjugate.

The azo-linkage formed by the reaction of diazonium salts with tyrosine is generally considered stable.

The C-N bond formed via the tyrosine-click reaction with PTAD has been shown to be exceptionally robust. It is reported to be stable across a wide range of pH, high temperatures, and even in human blood plasma, indicating a significant advantage over other conjugation chemistries like maleimide-thiol linkages.

The stability of the triazene linkage that would be formed from This compound is less well-documented in the context of bioconjugation but is generally considered to be less stable than the direct azo-linkage from diazonium salts.

Experimental Protocols

Detailed methodologies are essential for reproducible and successful bioconjugation experiments.

Protocol 1: Tyrosine Modification using 4-Nitrobenzenediazonium Tetrafluoroborate (General Procedure)

This protocol is a general guideline based on established procedures for diazonium salt-based protein modification.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium borate buffer, pH 8.5-9.0)

  • 4-Nitrobenzenediazonium tetrafluoroborate

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 4-Nitrobenzenediazonium tetrafluoroborate in DMF or DMSO. The concentration should be determined based on the desired molar excess.

  • Cool the protein solution to 4°C in an ice bath.

  • Slowly add the desired volume of the 4-Nitrobenzenediazonium tetrafluoroborate stock solution to the stirring protein solution. A typical molar excess ranges from 10 to 100-fold, which should be optimized for the specific protein.

  • Allow the reaction to proceed at 4°C with gentle stirring for 1 to 4 hours.

  • Monitor the reaction progress by UV-Vis spectroscopy, observing the formation of the azo-adduct (typically a color change to yellow/orange).

  • Quench the reaction by adding a small molecule scavenger like Tris buffer or by proceeding directly to purification.

  • Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterize the conjugate to determine the degree of labeling using UV-Vis spectroscopy and mass spectrometry.

Workflow for Tyrosine Modification with Diazonium Salts

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (pH 8.5-9.0, 4°C) Mix Mix and React (1-4 hours, 4°C) Protein->Mix Reagent 4-Nitrobenzenediazonium Tetrafluoroborate Stock Reagent->Mix Purify Desalting/Dialysis Mix->Purify Analyze Characterization (UV-Vis, MS) Purify->Analyze Urazole 4-Phenylurazole PTAD PTAD (Active Reagent) Urazole->PTAD Oxidation Oxidant Oxidizing Agent Oxidant->PTAD Conjugate Stable Tyrosine-PTAD Adduct PTAD->Conjugate "Tyrosine-Click" Reaction Protein Protein with Surface-Exposed Tyrosine Protein->Conjugate

Efficacy comparison between 4-Nitrodiazoaminobenzene and similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

Efficacy of 4-Nitrodiazoaminobenzene and its Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of diazoaminobenzene derivatives, with a focus on their antimicrobial properties. While specific experimental efficacy data for this compound was not available in the reviewed literature, this document summarizes the performance of structurally similar compounds, offering valuable insights into their potential activities. The information presented is supported by experimental data and detailed methodologies to aid in further research and development.

Mechanism of Action and Metabolism

Diazoaminobenzene and its derivatives are known to undergo metabolic transformation in vivo. Studies have shown that diazoaminobenzene is metabolized into aniline and benzene. The toxic effects of these compounds may be linked to the formation of phenyl radicals during their metabolism. The introduction of a nitro group, as in this compound, is known to influence the electronic properties of the molecule, which can significantly impact its biological activity. Nitroaromatic compounds often exert their effects through redox cycling, leading to the generation of reactive oxygen species and subsequent cellular damage.

Comparative Efficacy of Diazoaminobenzene Derivatives

A study by A. M. Hussein and colleagues (2023) provides a direct comparison of the antimicrobial efficacy of seven diazoaminobenzene derivatives against a panel of phytopathogenic fungi and bacteria. The results, summarized in the table below, highlight the influence of different substituents on the benzene ring on their biological activity.

Table 1: Antimicrobial Activity of Diazoaminobenzene Derivatives (IC50 in Molar) [1]

Compound/StrainAlternaria solaniBotrytis cinereaFusarium oxysporumRhizoctonia solaniSclerotium rolfsiiAgrobacterium tumefaciensErwinia carotovora
1,3-Diphenyltriazene1.1x10⁻³1.8x10⁻³2.0x10⁻³1.9x10⁻³2.1x10⁻³>10⁻²1.8x10⁻³
1,3-Bis(2-tolyl)-1-triazene1.0x10⁻³1.7x10⁻³2.2x10⁻³1.8x10⁻³2.0x10⁻³>10⁻²1.7x10⁻³
1,3-Bis(4-tolyl)-1-triazene>10⁻²2.5x10⁻³2.8x10⁻³2.6x10⁻³2.9x10⁻³>10⁻²2.4x10⁻³
1,3-Bis(4-phenylcarboxylic acid)-1-triazene>10⁻²2.8x10⁻³3.1x10⁻³2.9x10⁻³3.2x10⁻³>10⁻²2.7x10⁻³
1,3-Bis(4-phenylsulphonamide)-1-triazene1.5x10⁻³2.2x10⁻³2.5x10⁻³2.3x10⁻³2.6x10⁻³>10⁻²2.1x10⁻³
1,3-Bis(3-chlorophenyl)-1-triazene>10⁻²2.6x10⁻³2.9x10⁻³2.7x10⁻³3.0x10⁻³>10⁻²2.5x10⁻³
1,3-Dinaphthyl-1-triazene1.3x10⁻³1.5x10⁻³2.4x10⁻³1.6x10⁻³1.8x10⁻³>10⁻²1.6x10⁻³

Note: A lower IC50 value indicates higher efficacy.

The study found that substitution at the ortho position (1,3-Bis(2-tolyl)-1-triazene) slightly increased the activity against Alternaria solani compared to the unsubstituted 1,3-Diphenyltriazene. Conversely, substitutions at the para position with methyl, carboxylic acid, and chloro groups tended to reduce the fungicidal effect. The dinaphthyl derivative showed the most promising broad-spectrum activity against the tested fungi. Against the tested bacteria, most derivatives showed limited efficacy against Agrobacterium tumefaciens, while several compounds were effective against Erwinia carotovora.

Experimental Protocols

Antimicrobial Assays

The following protocols are based on the methodologies described by A. M. Hussein et al. (2023).[1][2]

1. Fungicidal Activity Assay (Poison Food Technique) [2]

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.

  • Compound Preparation: The test compounds are dissolved in dimethylsulfoxide (DMSO) to create stock solutions.

  • Poisoned Media Preparation: The stock solutions are added to the molten PDA at various concentrations (e.g., 2x10⁻⁴ M, 5x10⁻⁴ M, 10⁻³ M, 2x10⁻³ M, and 10⁻² M). The final concentration of DMSO in the media is kept constant (e.g., 1%). A control group with DMSO alone is also prepared.

  • Inoculation: A small disk of a 7-day-old fungal culture is placed at the center of each poisoned PDA plate.

  • Incubation: The plates are incubated at 27°C for a specified period (e.g., 7 days).

  • Data Analysis: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control. The IC50 value is then determined.

2. Antibacterial Activity Assay (Agar Well Diffusion Method)

  • Bacterial Culture: The target bacteria are grown in a suitable broth medium (e.g., Nutrient Broth) to a specific cell density (e.g., 10⁸ CFU/mL).[2]

  • Agar Plate Preparation: A suitable agar medium (e.g., Nutrient Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the bacterial suspension.

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution (at different concentrations) is added to each well. A control with the solvent (e.g., DMSO) is also included.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 24 hours.[2]

  • Data Analysis: The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for assessing the antimicrobial efficacy of the compounds and the logical relationship of their metabolic pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Synthesis & Purification Fungicidal_Assay Fungicidal Assay (Poison Food) Compound_Prep->Fungicidal_Assay Bactericidal_Assay Bactericidal Assay (Well Diffusion) Compound_Prep->Bactericidal_Assay Culture_Prep Microbial Culture Preparation Culture_Prep->Fungicidal_Assay Culture_Prep->Bactericidal_Assay Inhibition_Measurement Measure Inhibition Zone or Colony Growth Fungicidal_Assay->Inhibition_Measurement Bactericidal_Assay->Inhibition_Measurement IC50_Calculation Calculate IC50 Values Inhibition_Measurement->IC50_Calculation

Caption: Workflow for Antimicrobial Efficacy Testing.

Metabolic_Pathway Diazoaminobenzene Diazoaminobenzene Metabolism Metabolic Cleavage (Liver Enzymes/Gut Flora) Diazoaminobenzene->Metabolism Aniline Aniline Metabolism->Aniline Benzene Benzene Metabolism->Benzene Phenyl_Radical Phenyl Radical Metabolism->Phenyl_Radical Toxicity Toxicity Aniline->Toxicity Benzene->Toxicity Phenyl_Radical->Toxicity

Caption: Postulated Metabolic Pathway of Diazoaminobenzene.

References

A Researcher's Guide to Nitrite Validation: Comparing the Griess Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biomedical research and drug development, the accurate quantification of nitrite is crucial for studying a myriad of physiological and pathological processes, most notably as an indicator of nitric oxide (NO) production. The Griess test, a long-established colorimetric assay, has been a cornerstone for this purpose. This guide provides a comprehensive comparison of the traditional Griess assay with its contemporary alternatives, offering researchers the necessary data and protocols to select the most suitable method for their validation studies.

Performance Comparison of Nitrite Detection Methods

The selection of a nitrite detection assay depends on several factors, including sensitivity, sample matrix, and desired throughput. Below is a summary of the performance characteristics of the standard Griess assay and a notable fluorescent alternative.

FeatureStandard Griess AssayFluorescent Probe (NT555)
Principle ColorimetricFluorometric
Diazotizing Reagent Sulfanilamide-
Coupling Reagent N-(1-naphthyl)ethylenediamine (NED)-
Detection Limit ~0.02 - 2 µM[1]High sensitivity (turn-on from zero background)[2][3]
Linear Range Typically up to 100 µM[4]Broader linear ranges reported compared to Griess[5]
Advantages Inexpensive, well-established.[6]Superior detection kinetics, addresses limitations of Griess assay.[2][3]
Disadvantages Slow kinetics, potential for interference from complex biological media.[2][7]Newer method, may require more specialized equipment.
Typical Application Initial screening of NO release, quantification in aqueous solutions.[7]Practical alternative for various applications, including biological samples.[2][3]

Experimental Protocols

Detailed methodologies are essential for replicating and validating findings. This section provides protocols for the standard Griess assay.

Standard Griess Assay Protocol for Nitrite Quantification

This protocol is adapted from established procedures for the colorimetric detection of nitrite in aqueous samples.[8][9]

Materials:

  • Griess Reagent:

    • Component A: 1% (w/v) Sulfanilamide in 5% phosphoric acid.

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Note: Mix equal volumes of Component A and Component B immediately before use. This mixture is stable for up to 8 hours.[10]

  • Nitrite Standard Solution: A solution of sodium nitrite of known concentration (e.g., 1 mM) for generating a standard curve.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

Procedure:

  • Sample Preparation: If using biological samples such as cell culture media or plasma, centrifuge to remove particulate matter. Deproteinization may be necessary for complex samples to avoid interference.[4][11]

  • Standard Curve Preparation: Prepare a series of dilutions of the nitrite standard solution in the same buffer or medium as the samples. A typical range is from 1 µM to 100 µM.

  • Assay:

    • Pipette 50 µL of each standard and sample into separate wells of the 96-well microplate.

    • Add 50 µL of the freshly prepared Griess Reagent to each well.

    • Alternatively, some protocols suggest a sequential addition: 50 µL of sulfanilamide solution, incubate for 5-10 minutes, then add 50 µL of NED solution and incubate for another 5-10 minutes.[9]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[8][9][10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.

Visualizing the Chemistry and Workflow

To better understand the underlying principles and experimental flow, the following diagrams are provided.

Griess_Reaction_Pathway Nitrite Nitrite (NO₂⁻) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt Diazotization (Acidic conditions) Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium_Salt Azo_Dye Azo Dye (Pink/Red) Diazonium_Salt->Azo_Dye Azo Coupling NED N-(1-naphthyl)ethylenediamine (NED) NED->Azo_Dye

Caption: The Griess reaction pathway involves a two-step diazotization and coupling process.

Griess_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare Samples & Standards Add_Samples Pipette Samples & Standards to Plate Sample_Prep->Add_Samples Reagent_Prep Prepare Griess Reagent (Mix Components A+B) Add_Reagent Add Griess Reagent Reagent_Prep->Add_Reagent Add_Samples->Add_Reagent Incubate Incubate at Room Temp (10-30 min, dark) Add_Reagent->Incubate Measure_Abs Measure Absorbance at 540 nm Incubate->Measure_Abs Calculate Calculate Nitrite Concentration Measure_Abs->Calculate

Caption: A generalized workflow for performing the Griess assay in a 96-well plate format.

References

Safety Operating Guide

Proper Disposal of 4-Nitrodiazoaminobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the handling and disposal of 4-Nitrodiazoaminobenzene, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with regulations.

This compound and related diazo compounds are recognized for their potential instability and hazardous nature, including risks of explosion, toxicity, and carcinogenicity.[1][2] Therefore, the proper disposal of this substance is not merely a procedural matter but a critical safety imperative. The following guidelines provide a step-by-step approach to the safe disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[1][3] Personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Waste Collection and Storage

All materials contaminated with this compound, including residues, reaction mixtures, and contaminated labware, must be treated as hazardous waste.

  • Waste Containers: Use only compatible and clearly labeled waste containers. Borosilicate glass or High-Density Polyethylene (HDPE) containers are generally recommended for chemical waste.[4][5][6][7][8][9][10][11][12][13]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.

  • Storage: Store the sealed waste container in a designated, cool, and dry secondary containment bin away from heat, light, and incompatible materials.

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash. [2] The recommended procedure is to arrange for professional disposal by a licensed hazardous waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the proper procedures for hazardous waste pickup and disposal in accordance with local and national regulations.

  • Provide a detailed inventory of the waste to the EHS office, including the chemical name, quantity, and any other components in the waste mixture.

  • Follow the packaging and labeling instructions provided by your EHS office for waste pickup.

Decontamination

All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.

  • Cleaning: Use a suitable solvent (e.g., as recommended by your institution's safety protocols) and absorbent materials to wipe down contaminated surfaces.

  • Waste from Decontamination: All materials used for decontamination, such as wipes and absorbent pads, must also be disposed of as hazardous waste.[14]

Quantitative Data for Disposal

MaterialCompatibility with Azo and Nitro Compounds
Borosilicate Glass Generally high resistance to a wide range of chemicals, including acids, and organic substances.[4][6][8][11][12] It is a suitable primary container for the collection of this compound waste.
High-Density Polyethylene (HDPE) Good resistance to many chemicals.[5][7][9][10][13] It can be used as a secondary containment vessel. Direct, long-term storage of concentrated this compound in HDPE is not recommended without consulting specific chemical resistance data.

Experimental Protocols for Decomposition (Cautionary Note)

While research exists on the decomposition of diazo compounds through methods such as photolysis, thermolysis, or reaction with nucleophiles, a validated and safe protocol for the routine laboratory decomposition of this compound is not available in the provided search results.[15][16][17][18] Attempting to neutralize or decompose this compound without a well-established and tested procedure can be dangerous and is strongly discouraged. The generation of highly reactive carbene intermediates or unexpected side reactions could lead to a hazardous situation.[18] Therefore, the primary and recommended disposal method remains collection and disposal via a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal a Wear Appropriate PPE b Use Labeled, Compatible Waste Container a->b Handle Waste c Segregate from Incompatible Waste b->c d Seal Container c->d e Store in Secondary Containment d->e Transfer to Storage f Keep in Cool, Dry, Designated Area e->f g Contact EHS for Waste Pickup f->g Request Disposal h Professional Disposal g->h

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure laboratory environment.

References

Personal protective equipment for handling 4-Nitrodiazoaminobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling of 4-Nitrodiazoaminobenzene, a chemical compound requiring careful management in a laboratory setting. The following procedures are based on established safety protocols for structurally related hazardous compounds, including aromatic nitro and diazo substances.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact and absorption. Aromatic nitro compounds can be toxic upon dermal exposure.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a splash hazard.[1]Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.[1]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary when engineering controls like a fume hood are not available or are insufficient to control airborne dust.Diazo compounds can be hazardous if inhaled. A respirator minimizes the risk of respiratory tract irritation and systemic toxicity.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Safe Handling Practices:

  • Avoid the generation of dust.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • All containers should be clearly labeled.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed when not in use.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of aromatic nitro and diazo compounds.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) prep_setup Set Up Workspace in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather All Necessary Materials and Reagents prep_setup->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in Correct Order cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

A step-by-step workflow for the safe handling of this compound.

Hierarchy of Controls for Exposure Minimization

The following diagram illustrates the hierarchy of controls to be implemented to minimize exposure to this compound, from most to least effective.

G elimination Elimination/Substitution (Use a less hazardous chemical) engineering Engineering Controls (e.g., Chemical Fume Hood) elimination->engineering administrative Administrative Controls (e.g., Standard Operating Procedures) engineering->administrative ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) administrative->ppe

The hierarchy of controls for minimizing chemical exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.